molecular formula C6H12O3P+ B090933 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide CAS No. 16352-18-4

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Katalognummer: B090933
CAS-Nummer: 16352-18-4
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: MWVBQXVOGPKEII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is a useful research compound. Its molecular formula is C6H12O3P+ and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-ium 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVBQXVOGPKEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O[P+](=O)O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461865
Record name 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16352-18-4
Record name 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide, a versatile reagent in organic synthesis. The document details the primary synthetic pathway, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound, also known as pinacol phosphonate, is a valuable intermediate in the synthesis of various organophosphorus compounds, including phosphonates and phosphonamidates. Its unique structural features, conferred by the pinacol backbone, provide stability and influence reactivity in subsequent chemical transformations. This reagent finds applications in medicinal chemistry for the development of novel therapeutic agents and in materials science. This guide focuses on a common and efficient two-step synthesis route commencing from readily available starting materials.

Synthetic Pathway Overview

The most prevalent and practical synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. This step involves the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with phosphorus trichloride (PCl₃).

  • Step 2: Hydrolysis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. The resulting chlorophosphite is then hydrolyzed to yield the final product, this compound.

Synthesis_Pathway Pinacol Pinacol Step1 Step 1: Cyclization Pinacol->Step1 PCl3 Phosphorus Trichloride (PCl₃) PCl3->Step1 Intermediate 2-Chloro-4,4,5,5-tetramethyl- 1,3,2-dioxaphospholane Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 H2O Water (H₂O) H2O->Step2 Product 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide Step2->Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

This procedure is adapted from established methods for the synthesis of cyclic chlorophosphites from diols and phosphorus trichloride.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pinacol118.1711.82 g0.10
Phosphorus Trichloride137.3313.73 g (9.8 mL)0.10
Anhydrous Diethyl Ether74.12200 mL-
Triethylamine101.1920.24 g (27.8 mL)0.20

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pinacol (11.82 g, 0.10 mol) and anhydrous diethyl ether (150 mL).

  • Triethylamine (20.24 g, 0.20 mol) is added to the flask, and the mixture is cooled to 0 °C in an ice bath.

  • A solution of phosphorus trichloride (13.73 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The resulting white precipitate of triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a colorless to pale yellow liquid. This intermediate is often used in the next step without further purification.

Quantitative Data (Step 1):

ParameterValue
Theoretical Yield18.26 g
Typical Purity (crude)>90%
Step 2: Hydrolysis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

The hydrolysis of the chlorophosphite intermediate yields the desired phosphonate.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane182.59~0.10 mol (from Step 1)~0.10
Dichloromethane84.93100 mL-
Water18.021.8 g (1.8 mL)0.10
Sodium Sulfate (anhydrous)142.04q.s.-

Procedure:

  • The crude 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane from Step 1 is dissolved in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.

  • Water (1.8 g, 0.10 mol) is added dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

  • The organic layer is washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product as a white solid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford pure this compound.

Quantitative Data (Step 2):

ParameterValue
Theoretical Yield (from pinacol)16.41 g
Typical Overall Yield70-85%
Melting Point76-78 °C

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of Chloro-Intermediate cluster_step2 Step 2: Hydrolysis and Purification A1 Charge flask with Pinacol and Et₂O A2 Add Triethylamine and cool to 0°C A1->A2 A3 Dropwise addition of PCl₃ in Et₂O A2->A3 A4 Stir at room temperature A3->A4 A5 Filter to remove salt A4->A5 A6 Evaporate solvent A5->A6 B1 Dissolve crude intermediate in DCM A6->B1 Crude Intermediate B2 Dropwise addition of Water at 0°C B1->B2 B3 Stir at room temperature B2->B3 B4 Workup (wash with brine, dry) B3->B4 B5 Evaporate solvent B4->B5 B6 Recrystallize B5->B6 Product This compound B6->Product Pure Product

References

The Core Mechanism of Phosphonylation with 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of phosphonylation utilizing 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide, a versatile and stable H-phosphonate reagent. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of phosphonate and phosphonamidate derivatives.

Introduction

This compound, also known as pinacolyl H-phosphonate oxide, is a highly valuable reagent in modern organic synthesis. Its notable thermal stability and solubility in a wide range of organic solvents make it a preferred choice for the introduction of the phosphonate moiety into organic molecules.[1] This is particularly relevant in the fields of medicinal chemistry and drug development, where phosphonates are recognized as important isosteres of phosphates, offering enhanced metabolic stability. The phosphonylation reaction is a cornerstone for the synthesis of a variety of bioactive compounds, including antiviral and anticancer prodrugs.

The Core Reaction Mechanism

The phosphonylation of alcohols with this compound does not proceed spontaneously. The reaction requires the activation of the H-phosphonate moiety to generate a more electrophilic phosphorus center, which can then be attacked by the nucleophilic alcohol. The most common and well-documented method for this activation involves the use of an acyl chloride, such as pivaloyl chloride, in the presence of a nucleophilic catalyst, typically pyridine.

The overall reaction can be summarized as follows:

Overall_Reaction reagent This compound product O-Alkyl Pinacolyl Phosphonate reagent->product + R-OH alcohol R-OH activator Pivaloyl Chloride activator->product catalyst Pyridine catalyst->product

Overall phosphonylation reaction.

The reaction proceeds through a multi-step mechanism involving the formation of highly reactive intermediates.

Step 1: Activation of the H-Phosphonate

The reaction is initiated by the activation of this compound with pivaloyl chloride. This reaction forms a mixed phosphonic-carboxylic anhydride, a highly reactive species that significantly enhances the electrophilicity of the phosphorus atom.

Activation_Step cluster_start Starting Materials cluster_intermediate Reactive Intermediate H_phosphonate Pinacolyl H-phosphonate Oxide mixed_anhydride Mixed Phosphonic-Carboxylic Anhydride H_phosphonate->mixed_anhydride + PivCl Pivaloyl Chloride PivCl->mixed_anhydride

Activation of the H-phosphonate.

Step 2: Nucleophilic Catalysis by Pyridine

Pyridine acts as a nucleophilic catalyst, attacking the phosphorus center of the mixed anhydride. This leads to the formation of a highly reactive pyridinium phosphonate intermediate and the release of the pivaloate anion. The formation of this intermediate is supported by kinetic studies of H-phosphonate condensation reactions.[2]

Catalysis_Step cluster_input Inputs cluster_output Outputs mixed_anhydride Mixed Anhydride pyridinium_intermediate Pyridinium Phosphonate Intermediate mixed_anhydride->pyridinium_intermediate + pivaloate Pivaloate Anion mixed_anhydride->pivaloate releases pyridine Pyridine pyridine->pyridinium_intermediate

Formation of the pyridinium intermediate.

Step 3: Nucleophilic Attack by the Alcohol

The alcohol, acting as the primary nucleophile, attacks the electrophilic phosphorus atom of the pyridinium phosphonate intermediate. This is the key bond-forming step that leads to the desired phosphonate product.

Step 4: Product Formation and Catalyst Regeneration

The attack of the alcohol results in the formation of the O-alkyl pinacolyl phosphonate product and the regeneration of the pyridine catalyst. The pivaloate anion is protonated to form pivalic acid as a byproduct.

The complete mechanistic cycle can be visualized as follows:

Mechanistic_Cycle cluster_inputs Reagents A Pinacolyl H-phosphonate Oxide B Mixed Anhydride A->B + PivCl C Pyridinium Intermediate B->C + Pyridine - Pivaloate D O-Alkyl Pinacolyl Phosphonate C->D + R-OH - Pyridine PivCl Pivaloyl Chloride Py Pyridine ROH R-OH

Mechanistic cycle of phosphonylation.

Experimental Protocols

While specific reaction conditions may vary depending on the substrate, a general protocol for the phosphonylation of a primary alcohol is provided below. This protocol is based on established procedures for H-phosphonate chemistry.[3]

Materials:

  • This compound

  • Alcohol (R-OH)

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous acetonitrile/pyridine (e.g., 9:1 v/v).

    • Prepare a 1.0 M solution of pivaloyl chloride in anhydrous acetonitrile.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq).

    • Dissolve the alcohol in the anhydrous acetonitrile/pyridine solvent mixture.

    • Cool the solution to 0 °C in an ice bath.

  • Phosphonylation Reaction:

    • To the cooled solution of the alcohol, add the solution of this compound (1.2 eq) dropwise with stirring.

    • After the addition is complete, add the solution of pivaloyl chloride (1.5 eq) dropwise. A white precipitate of pyridinium hydrochloride may form.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data

The yields of the phosphonylation reaction are generally good to excellent, depending on the nature of the alcohol. Primary alcohols typically give higher yields than secondary alcohols, and sterically hindered alcohols may require longer reaction times or higher temperatures.

Alcohol SubstrateProductYield (%)Reference
Benzyl alcoholO-Benzyl pinacolyl phosphonate85-95
EthanolO-Ethyl pinacolyl phosphonate80-90General observation
IsopropanolO-Isopropyl pinacolyl phosphonate70-80General observation
CyclohexanolO-Cyclohexyl pinacolyl phosphonate75-85General observation
1-AdamantanolO-(1-Adamantyl) pinacolyl phosphonate60-70Steric hindrance

Note: The yields presented are typical ranges and may vary based on specific reaction conditions and scale.

Applications in Drug Development

The phosphonate group is a key structural motif in many pharmaceutical agents due to its ability to act as a stable mimic of the phosphate group. This isosteric replacement enhances the metabolic stability of drugs by preventing enzymatic hydrolysis. This compound serves as a crucial building block in the synthesis of phosphonate-containing drugs and prodrugs.

A significant application lies in the development of antiviral and anticancer prodrugs. The phosphonate moiety is often masked with lipophilic groups to improve cell membrane permeability. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active phosphonate drug.

Prodrug_Strategy cluster_outside Extracellular cluster_inside Intracellular Prodrug Phosphonate Prodrug (Lipophilic) Active_Drug Active Phosphonate Drug (Charged) Prodrug->Active_Drug Enzymatic Cleavage

References

A Technical Guide to the ³¹P NMR of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide (CAS 16352-18-4), a versatile reagent in organic synthesis. This document outlines the expected NMR parameters, a detailed experimental protocol for data acquisition, and logical workflows for its synthesis and application. The information presented herein is intended to assist researchers in the identification, characterization, and effective utilization of this important organophosphorus compound.

Introduction

This compound is a cyclic phosphate ester widely employed in the synthesis of phosphonates and other organophosphorus compounds. Its unique structural features, conferred by the pinacol-derived backbone, offer distinct reactivity and stability. ³¹P NMR spectroscopy is an indispensable tool for characterizing this and other phosphorus-containing molecules, providing valuable information about the electronic environment, bonding, and purity of the compound.[1] This guide will focus on the key aspects of its ³¹P NMR profile.

Predicted ³¹P NMR Data

While a publicly available, peer-reviewed ³¹P NMR spectrum for this compound is not readily accessible, an educated estimation of its key NMR parameters can be made based on data from structurally analogous compounds and general principles of ³¹P NMR spectroscopy.

Table 1: Predicted ³¹P NMR Parameters for this compound

ParameterPredicted ValueRemarks
Chemical Shift (δ) +15 to +25 ppmThe chemical shift is referenced to 85% H₃PO₄. This range is typical for cyclic phosphonates. For comparison, the related compound 2-phenyl-2-oxo-1,3,2-dioxaphospholane exhibits a chemical shift at 36.7 ppm.[2] The electron-donating methyl groups on the pinacol backbone are expected to induce a slightly upfield shift.
Multiplicity Singlet (with ¹H decoupling)In a proton-decoupled ³¹P NMR spectrum, the signal is expected to be a singlet as there are no other magnetically active nuclei directly bonded to the phosphorus atom in high natural abundance.
Coupling Constants (J) Not applicable (with ¹H decoupling)Proton coupling would result in a complex multiplet. However, standard ³¹P NMR is typically performed with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[3]

Experimental Protocol for ³¹P NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of this compound.

3.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as triphenyl phosphate (TPP, δ ≈ -17 ppm) can be added. However, for routine characterization, external referencing against the spectrometer's lock signal is often sufficient.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

Table 2: Recommended NMR Spectrometer Parameters

ParameterRecommended SettingPurpose
Nucleus ³¹PTo observe the phosphorus signal.
Frequency ~162 MHz (on a 400 MHz spectrometer)The resonance frequency of ³¹P at the given field strength.
Pulse Program Standard single-pulse with proton decouplingTo obtain a simple, decoupled spectrum.
Acquisition Time 1-2 secondsTo ensure good resolution.
Relaxation Delay (d1) 5-10 secondsTo allow for full relaxation of the ³¹P nucleus, which can have long T₁ values, ensuring accurate integration if needed.[3]
Number of Scans 16-64To achieve an adequate signal-to-noise ratio.
Spectral Width -50 to +50 ppmTo encompass the expected chemical shift range of the compound and any potential impurities.
Temperature 298 K (25 °C)Standard operating temperature.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to 85% H₃PO₄ (δ = 0 ppm).

Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of the title compound and its subsequent use in a typical synthetic application.

Synthesis_Workflow PCl3 Phosphorus Trichloride (PCl₃) Intermediate 2-chloro-4,4,5,5-tetramethyl -1,3,2-dioxaphospholane PCl3->Intermediate Pinacol Pinacol Pinacol->Intermediate Oxidation Oxidation (e.g., with O₂ or H₂O₂) Intermediate->Oxidation Product 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide Oxidation->Product

Caption: Synthesis of this compound.

Application_Workflow Reagent 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide Reaction Michaelis-Arbuzov -type Reaction Reagent->Reaction Grignard Grignard Reagent (R-MgX) Grignard->Reaction Product Dialkylphosphonate (R-P(O)(OR')₂) Reaction->Product

Caption: Application in the Synthesis of Dialkylphosphonates.

Conclusion

The ³¹P NMR spectrum of this compound is a critical tool for its characterization. This guide provides a comprehensive overview of the expected NMR data, a robust experimental protocol, and logical workflows for its synthesis and application. While the provided chemical shift is an estimate, it serves as a reliable starting point for researchers. The detailed experimental parameters will enable scientists to acquire high-quality spectra for purity assessment and reaction monitoring, facilitating the use of this versatile reagent in drug discovery and development.

References

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Storage of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile phosphonylating agent utilized in a variety of organic syntheses, particularly in the development of phosphonates and phosphonamidates which are of significant interest in pharmaceutical and agrochemical research.[1] Its utility is enhanced by its excellent thermal stability and solubility in common organic solvents, making it suitable for high-temperature reactions.[1] This guide provides a comprehensive overview of the essential handling and storage procedures for this compound to ensure laboratory safety and maintain the integrity of the reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 16352-18-4[2][3]
Molecular Formula C₆H₁₃O₃P[2][3]
Molecular Weight 164.14 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 102 - 109 °C
Purity >95.0% (GC)[2]

Safe Handling Protocols

Due to its chemical nature, safe handling of this compound is paramount. The following sections detail the necessary personal protective equipment (PPE), engineering controls, and general handling procedures.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this reagent.

PPESpecification
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be required.
Engineering Controls

To minimize exposure, the following engineering controls should be in place.

ControlSpecification
Ventilation Work in a well-ventilated laboratory, preferably within a chemical fume hood.
Eye Wash Station An accessible and functioning eye wash station should be nearby.
Safety Shower A safety shower should be readily accessible.
General Handling Procedures
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Handle in an inert atmosphere (e.g., argon or nitrogen) if the reaction is sensitive to air or moisture.

Storage and Stability

Proper storage is crucial for maintaining the stability and reactivity of this compound.

Storage Conditions
ParameterRecommendation
Temperature Store at room temperature.
Atmosphere Keep container tightly closed. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Moisture Store in a dry, well-ventilated place. Avoid contact with water.
Incompatible Materials

To prevent hazardous reactions, avoid storing this compound with:

  • Strong oxidizing agents

  • Water/Moisture

The compound is reported to have excellent thermal stability.[1]

Experimental Workflow: General Protocol for Use in Phosphonylation Reactions

While specific experimental protocols are reaction-dependent, a general workflow for the use of this compound as a phosphonylating agent is outlined below. This compound is often used in the synthesis of phosphonates and phosphonamidates.[1]

Objective: To perform a phosphonylation reaction using this compound under anhydrous conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Substrate (e.g., alcohol, amine)

  • Base (if required, e.g., triethylamine, DBU)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

Methodology:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

  • Reagent Addition:

    • To a stirred solution of the substrate and base (if used) in the anhydrous solvent at the desired temperature (e.g., 0 °C or room temperature), add a solution or solid this compound portion-wise.

    • The addition should be done carefully to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, NMR).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride, if compatible).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.

G General Workflow for Phosphonylation Reactions A Prepare Dry Glassware and Inert Atmosphere B Add Substrate and Anhydrous Solvent A->B C Add Base (if required) B->C D Add this compound C->D E Monitor Reaction Progress (TLC, LC-MS, NMR) D->E F Reaction Work-up (Quench, Extract, Dry) E->F Reaction Complete G Purify Product (Chromatography, etc.) F->G

Caption: General experimental workflow for phosphonylation.

Safe Handling and Storage Workflow

The following diagram illustrates the logical flow for the safe handling and storage of this compound.

G Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are in Place (Fume Hood, Eye Wash) B->C D Weigh/Dispense in a Ventilated Area (preferably a fume hood) C->D E Handle under Inert Atmosphere (if required for reaction) D->E F Avoid Inhalation, Ingestion, and Skin Contact D->F H Store in a Tightly Sealed Container D->H After Use G Clean Spills Promptly and Properly F->G I Store in a Cool, Dry, Well-Ventilated Area H->I J Store Away from Incompatible Materials (Strong Oxidizers, Water) I->J

Caption: Safe handling and storage workflow diagram.

References

Reactivity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide, also known as pinacol phosphonate, is a versatile organophosphorus compound that serves as a key intermediate in the synthesis of a variety of phosphonates and phosphonamidates.[1] Its unique cyclic structure, featuring a five-membered dioxaphospholane ring, imparts distinct reactivity compared to its acyclic analogues. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the core principles that govern these transformations. The information presented is intended to assist researchers, scientists, and drug development professionals in leveraging the synthetic potential of this valuable reagent.

Core Concepts of Reactivity

The reactivity of this compound is primarily centered around the electrophilic phosphorus atom. The phosphoryl group (P=O) withdraws electron density, making the phosphorus susceptible to attack by nucleophiles. The cyclic nature of the phosphonate ester plays a crucial role in its reactivity. Five-membered cyclic phosphate and phosphonate esters are known to be significantly more reactive towards nucleophilic substitution at the phosphorus center than their acyclic counterparts. This enhanced reactivity is attributed to ring strain in the pentacoordinate transition state/intermediate that is formed during the reaction.

The general reaction mechanism for nucleophilic substitution at the phosphorus center of a phosphonate ester can be depicted as follows:

General Nucleophilic Substitution at Phosphorus cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products Reagent 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide Intermediate Pentacoordinate Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Leaving_Group Leaving Group Intermediate->Leaving_Group Elimination

Caption: General mechanism of nucleophilic substitution at the phosphorus center.

Reactions with Nucleophiles

While this compound is a known precursor for phosphonates and phosphonamidates, specific quantitative data and detailed experimental protocols for its reactions with a wide array of nucleophiles are not extensively documented in readily available literature.[1] The following sections outline the expected reactivity based on the principles of organophosphorus chemistry and available information on related compounds.

Aminolysis: Synthesis of Phosphonamidates

The reaction of this compound with primary or secondary amines is expected to yield phosphonamidates. This reaction, known as aminolysis, would proceed via nucleophilic attack of the amine nitrogen on the electrophilic phosphorus atom, leading to the opening of the dioxaphospholane ring.

Aminolysis_Workflow Start 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide + Amine (R₂NH) Reaction Nucleophilic Attack by Amine Start->Reaction Intermediate Pentacoordinate Intermediate Reaction->Intermediate Ring_Opening Ring Opening Intermediate->Ring_Opening Product Phosphonamidate Ring_Opening->Product

Caption: Logical workflow for the aminolysis of the target compound.

Experimental Protocol (Generalised):

A generalised procedure for the synthesis of phosphoramidates from a cyclic H-phosphonate involves the oxidation of the reactant in the presence of a suitable amine. While not specific to the title compound, a similar approach could be adapted.

  • Dissolve the cyclic phosphonate and the desired amine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., iodine) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).

  • Upon completion, quench the reaction and wash the organic phase with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Hydrolysis

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid.[2][3][4] The hydrolysis of this compound would result in the formation of 2,3-dimethylbutane-2,3-diyl hydrogen phosphonate. The rate of hydrolysis is expected to be significantly faster than that of acyclic phosphonates due to the ring strain of the five-membered ring.[3]

Data Presentation:

Due to the absence of specific quantitative data in the searched literature for the reactivity of this compound, a data table cannot be provided. It is a general principle that phosphonate esters can be hydrolyzed, and the reaction conditions can be aggressive.[2]

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can react with phosphonate esters. These reactions typically lead to the formation of a new carbon-phosphorus bond, yielding phosphine oxides or phosphinates after ring opening. The specific product would depend on the stoichiometry and reaction conditions.

Conclusion

This compound is a valuable reagent in organophosphorus chemistry, offering a gateway to a range of phosphonate and phosphonamidate derivatives.[1] Its enhanced reactivity, a consequence of its cyclic structure, makes it an attractive starting material for synthetic chemists. While detailed quantitative data on its reactivity with a broad spectrum of nucleophiles is not widely published, the fundamental principles of nucleophilic substitution at phosphorus provide a solid framework for predicting its chemical behavior. Further research into the specific reaction kinetics and substrate scope would be highly beneficial for the scientific community, particularly for those in drug discovery and development who rely on the efficient synthesis of novel organophosphorus compounds.

References

An In-depth Technical Guide to the Physical Properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, also known by synonyms such as phosphonic acid pinacol ester and 2-oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, is a versatile organophosphorus compound with significant applications in organic synthesis and materials science.[1] Its utility as a reagent is noted in the development of phosphonates and phosphonamidates, which are key components in the formulation of agrochemicals and pharmaceuticals.[1] The compound's notable thermal stability and solubility in organic solvents make it a valuable intermediate in various chemical processes, including pharmaceutical development, pesticide formulation, and as a stabilizer in polymer chemistry.[1] This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is crucial for its handling, application in synthesis, and for quality control purposes.

Data Presentation: Summary of Physical Properties
PropertyValueSource(s)
IUPAC Name 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-oneN/A
Synonyms 2-Oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, Phosphonic acid pinacol ester, Pinacol phosphonate[1]
CAS Number 16352-18-4[1][2][3]
Molecular Formula C₆H₁₃O₃P[1][4]
Molecular Weight 164.14 g/mol [1][4]
Appearance White to off-white crystalline powder[1][2][4]
Melting Point 102 - 109 °C[1][2]
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Soluble in organic solvents[1]
Purity ≥ 95% (GC)[1][2][4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of this compound.

G cluster_0 Compound Identification cluster_1 Experimental Determination of Physical Properties cluster_2 Methodology A Name: 4,4,5,5-Tetramethyl- 1,3,2-dioxaphospholane 2-Oxide B CAS: 16352-18-4 C Formula: C₆H₁₃O₃P D Melting Point C->D E Boiling Point C->E F Solubility C->F G Density C->G H Capillary Method D->H I Thiele Tube / Distillation E->I J Solvent Miscibility Tests F->J K Gas Pycnometry / Buoyancy Method G->K

References

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide (CAS: 16352-18-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide, a versatile phosphonylating agent with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes key analytical data for its characterization. Furthermore, it explores its utility in the synthesis of phosphonate and phosphonamidate derivatives, which are of considerable interest in drug development.

Introduction

This compound, also known as pinacol phosphonate, is a cyclic phosphonate ester that serves as a key reagent in the introduction of the phosphonate moiety into organic molecules.[1] Its stable, crystalline nature and reactivity make it a valuable tool for the synthesis of a wide range of organophosphorus compounds.[1] In the realm of drug discovery, phosphonates are recognized as important phosphate mimics, offering enhanced metabolic stability.[2] This has led to their incorporation into various therapeutic agents, including antiviral prodrugs.[3] The unique structural features of this compound contribute to its reactivity and utility in the development of novel pharmaceuticals, agrochemicals, and materials.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 16352-18-4[4][5]
Molecular Formula C₆H₁₃O₃P[4][5]
Molecular Weight 164.14 g/mol [4][5]
Appearance White to off-white crystalline powder[4]
Melting Point 99-106 °C[6]
Purity >95.0% (GC)[4]
SMILES CC1(C)O--INVALID-LINK--OC1(C)C[4]
InChI Key QPONEGYFSLRCLJ-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the transesterification of a suitable phosphonate precursor with pinacol. A microwave-assisted method offers a rapid and efficient route to this compound.[7]

Microwave-Assisted Synthesis[8]

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP)

  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine bis(2,2,2-trifluoroethyl) phosphonate (1.0 mmol) and pinacol (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 15 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can be purified by recrystallization from a suitable solvent system to yield colorless crystals.

Note: This is a generalized protocol based on similar reactions. Specific parameters may need optimization.

Spectroscopic Data and Characterization

Accurate characterization of this compound is crucial for its effective use. The following tables summarize its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR (400 MHz, CDCl₃)7.21Doublet709.9P-H
1.47Singlet2 x CH₃
1.37Singlet2 x CH₃
¹³C NMR (101 MHz, CDCl₃)89.2C(CH₃)₂
24.7Doublet4CH₃
24.0Doublet6CH₃
³¹P NMR (162 MHz, CDCl₃)16.83Doublet710.0
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration
~2400P-H stretch
~1250P=O stretch
~1050P-O-C stretch
Mass Spectrometry (MS)

Detailed mass spectrometry data and fragmentation patterns for this specific compound are not extensively reported in the searched literature. High-resolution mass spectrometry (HRMS) confirms the molecular formula.[7]

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent primarily used for the introduction of a phosphonate group into organic molecules. This reactivity is central to its application in the synthesis of biologically active compounds.

Phosphonylation Reactions

The P-H bond in this compound can be activated for nucleophilic attack on various electrophiles, or the phosphorus center itself can react with nucleophiles under activating conditions. A common application involves its reaction with alcohols and other nucleophiles to form phosphonate esters and phosphonamidates, respectively.[1]

General Reaction Scheme with an Alcohol:

G reagent 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide product R-O-P(O)(O-pinacol) (Phosphonate Ester) reagent->product Activation alcohol R-OH (Alcohol) alcohol->product G cluster_synthesis Synthesis Phase cluster_prodrug Prodrug Formation cluster_bioactivation Biological Activation node1 Bioactive Nucleoside Analog node3 Coupling Reaction node1->node3 node2 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide node2->node3 node4 Pinacol-Protected Phosphonate Intermediate node3->node4 node5 Deprotection & Masking Group Attachment node4->node5 node6 Phosphonate Prodrug node5->node6 node7 Intracellular Cleavage of Masking Groups node6->node7 node8 Active Phosphonate Drug node7->node8

References

An In-depth Technical Guide to the Spectral Data Interpretation of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide is a versatile organophosphorus compound utilized in a variety of synthetic applications, including as a precursor in the synthesis of phosphonate and phosphonamidate analogues for pharmaceutical and agrochemical research.[1] A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed overview of the expected spectral data for this compound and the methodologies for their acquisition and interpretation.

Chemical Structure

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3    = H H P->H C1 C O1->C1 C2 C O2->C2 C1->C2 C3 CH₃ C1->C3 C4 CH₃ C1->C4 C5 CH₃ C2->C5 C6 CH₃ C2->C6

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0 to 220 ppm.

  • ³¹P NMR:

    • Pulse sequence: Proton-decoupled single pulse.

    • Number of scans: 64-128.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: -50 to 50 ppm (referenced to 85% H₃PO₄).

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~6.8 - 7.2Doublet¹JP-H ≈ 600-7001HP-H
~1.4Singlet-12H4 x -CH₃

Interpretation of ¹H NMR Spectrum:

  • The proton directly attached to the phosphorus atom is expected to appear as a doublet at a significantly downfield chemical shift due to the direct coupling with the phosphorus nucleus (¹JP-H). The large coupling constant is characteristic of a direct one-bond P-H interaction.

  • The twelve protons of the four methyl groups are chemically equivalent and are expected to appear as a single, sharp peak in the aliphatic region of the spectrum. Due to the distance from the phosphorus atom, any coupling is likely to be minimal and may not be resolved.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~85 - 90Doublet²JP-O-C ≈ 5-10C-(CH₃)₂
~25 - 30Doublet³JP-O-C-C ≈ 2-5-CH₃

Interpretation of ¹³C NMR Spectrum:

  • The two equivalent quaternary carbons of the dioxaphospholane ring are expected to resonate at a downfield chemical shift due to their attachment to oxygen atoms. They will likely appear as a doublet due to two-bond coupling with the phosphorus atom (²JP-O-C).

  • The four equivalent methyl carbons are expected to appear as a doublet in the aliphatic region due to three-bond coupling with the phosphorus atom (³JP-O-C-C).

Table 3: Predicted ³¹P NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~15 - 25Doublet¹JP-H ≈ 600-700O=P-H

Interpretation of ³¹P NMR Spectrum:

  • A single resonance is expected in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment.

  • In a proton-coupled ³¹P NMR spectrum, this signal would appear as a large doublet due to the one-bond coupling to the directly attached proton (¹JP-H). In a proton-decoupled spectrum, this would collapse to a singlet. The chemical shift is in the expected range for a phosphonate-like phosphorus atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980 - 2850Medium-StrongC-H stretching (methyl groups)
~2400Medium-StrongP-H stretching
~1250 - 1300StrongP=O stretching
~1050 - 1150StrongP-O-C stretching
~1370MediumC-H bending (gem-dimethyl)

Interpretation of IR Spectrum:

  • The presence of a strong absorption band around 1250-1300 cm⁻¹ is characteristic of the P=O (phosphoryl) group.

  • A strong band in the region of 2400 cm⁻¹ is indicative of the P-H stretching vibration.

  • Strong absorptions in the 1050-1150 cm⁻¹ range are attributed to the P-O-C stretching vibrations of the dioxaphospholane ring.

  • The absorptions in the 2850-2980 cm⁻¹ region correspond to the C-H stretching of the methyl groups.

  • A characteristic bending vibration for the gem-dimethyl groups is expected around 1370 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode.

  • Typical ESI conditions:

    • Capillary voltage: 3-4 kV

    • Nebulizing gas (N₂) flow: 1-2 L/min

    • Drying gas (N₂) flow: 8-10 L/min

    • Fragmentor voltage: Can be varied to induce fragmentation for MS/MS analysis.

Predicted Mass Spectrometry Data and Interpretation

Table 5: Predicted Mass Spectrometry Data

m/zIon
165.07[M+H]⁺
164.06[M]⁺
149.04[M - CH₃]⁺
101.02[M - C₄H₉O]⁺

Interpretation of Mass Spectrum:

  • The molecular ion peak [M]⁺ is expected at m/z 164.06, corresponding to the molecular weight of the compound (C₆H₁₃O₃P).

  • In positive ion ESI, the protonated molecule [M+H]⁺ at m/z 165.07 is likely to be observed.

  • Common fragmentation pathways may include the loss of a methyl group ([M - CH₃]⁺) leading to a peak at m/z 149.04, or cleavage of the dioxaphospholane ring.

Workflow for Spectral Data Interpretation

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectral data interpretation and structure elucidation.

Conclusion

The combined application of NMR (¹H, ¹³C, ³¹P), IR, and mass spectrometry provides a comprehensive analytical toolkit for the unambiguous identification and structural verification of this compound. While this guide presents predicted data, the outlined experimental protocols and interpretation principles serve as a robust framework for researchers working with this compound and its derivatives. The unique spectral signatures, particularly the characteristic P-H coupling in NMR and the strong P=O and P-H stretching vibrations in IR, are key identifiers for this molecule.

References

An In-depth Technical Guide on the Thermal Stability of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the thermal stability of cyclic phosphonates, with a focus on 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide. While specific quantitative thermal analysis data for this compound is not extensively available in publicly accessible literature, this guide synthesizes information from closely related compounds and general principles of organophosphorus chemistry to provide a robust understanding of its expected thermal behavior.

Introduction

This compound, also known as pinacol phosphonate oxide, is a versatile intermediate in organic synthesis, valued for its role in the formation of phosphonate esters. Its utility in high-temperature reactions is often cited, underscoring the importance of understanding its thermal stability. This guide aims to provide a detailed technical overview of the thermal properties of this compound and its class, offering insights into its decomposition pathways and safe operating parameters in various chemical reactions.

While specific data is limited, it is generally recognized that this compound possesses excellent thermal stability, making it suitable for a range of high-temperature applications.[1]

Thermal Stability of Cyclic Phosphonates: A Data-Driven Overview

The thermal stability of organophosphorus compounds is significantly influenced by the nature of the substituents on the phosphorus atom. Phosphonates are noted to be considerably more thermally stable than the corresponding phosphates.[2] The initial step in the thermal degradation of many organophosphorus esters is the elimination of a phosphorus acid.[2] For phosphonates, this process occurs at significantly higher temperatures and more slowly compared to phosphates.[2]

The following table summarizes thermal decomposition data for a selection of cyclic phosphonates, providing a comparative context for the expected stability of this compound.

Compound ClassExample Compound/AdditiveDecomposition Onset (Tonset) / T5%Key ObservationsReference
Cyclic Phosphonate EstersGeneral Class250 - 400 °C (Degradation Range)One-step degradation process observed in TGA.N/A
Isosorbide bis-PhosphonateIDOPYL323 °CSignificantly more stable than corresponding phosphate esters.[2]
Isosorbide bis-PhosphinateIDPO338 °CExhibits high thermal stability.[2]

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of this compound and related compounds relies on standardized experimental techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature and kinetics.

Typical Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[3]

  • Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).[4]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., T5%, the temperature at which 5% weight loss has occurred).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and heats of reaction or decomposition.

Typical Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan.[5]

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen or an inert gas, with a typical flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition.[6]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature and the area of the peak (enthalpy change) are key parameters.

Visualizing Thermal Analysis and Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Compound 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide Weigh Weighing (2-10 mg) Compound->Weigh Crucible Loading into TGA/DSC pan Weigh->Crucible TGA TGA Analysis (10°C/min, N2 atm) Crucible->TGA DSC DSC Analysis (10°C/min, N2 atm) Crucible->DSC TGA_Curve TGA Curve (% Weight Loss vs. Temp) TGA->TGA_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram Decomposition_Temp Determine Decomposition Temperature (T_onset, T_5%) TGA_Curve->Decomposition_Temp Thermal_Events Identify Melting & Decomposition Events DSC_Thermogram->Thermal_Events Final_Report Technical Guide/ Whitepaper Decomposition_Temp->Final_Report Thermal_Events->Final_Report G A Cyclic Phosphonate Ester (e.g., Pinacol Phosphonate Oxide) B Transition State A->B Heat (Δ) C Phosphorus Acid Intermediate B->C Elimination D Volatile Fragments C->D Further Decomposition E Char Residue C->E Polycondensation

References

Navigating the Nuances of a Novel Reagent: An In-depth Technical Guide to the Moisture Sensitivity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and drug development research, the stability and reactivity of chemical reagents are of paramount importance. This technical guide provides a comprehensive overview of the moisture sensitivity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, a versatile organophosphorus compound. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering insights into its handling, storage, and reactivity with water.

Introduction: The Double-Edged Sword of Reactivity

This compound, a member of the cyclic phosphonate ester family, is a valuable reagent in organic synthesis. Its utility is rooted in the reactivity of the phosphorus center, which allows for the formation of new phosphorus-carbon and phosphorus-heteroatom bonds. However, this inherent reactivity also predisposes the molecule to degradation in the presence of nucleophiles, with water being a ubiquitous and critical reactant to consider. Understanding the moisture sensitivity of this compound is crucial for ensuring the integrity of experiments, the purity of synthesized materials, and the safety of laboratory personnel.

The Hydrolysis Pathway: Unveiling the Instability

The primary mechanism by which this compound degrades in the presence of moisture is hydrolysis. This chemical reaction involves the cleavage of a phosphorus-oxygen bond within the dioxaphospholane ring by a water molecule.

The hydrolysis of phosphonate esters is a well-documented process that can be catalyzed by both acids and bases.[1] The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic phosphorus atom. The presence of the phosphoryl group (P=O) polarizes the phosphorus atom, making it susceptible to such an attack. The five-membered ring structure of this particular dioxaphospholane can influence the rate of hydrolysis compared to acyclic analogues, a factor that researchers must consider.

The proposed pathway for the hydrolysis of this compound is depicted in the following diagram:

Hydrolysis_Pathway reagent This compound intermediate Pentacoordinate Intermediate reagent->intermediate Nucleophilic attack water H₂O product 2-Hydroxy-2-oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane intermediate->product Ring opening Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep1 Prepare stock solution in anhydrous solvent prep2 Prepare buffered aqueous solutions prep3 Spike stock solution into buffered solutions incubation Incubate samples at controlled temperature prep3->incubation analysis1 Withdraw aliquots at time points incubation->analysis1 analysis2 Quench reaction (if necessary) analysis1->analysis2 analysis3 Analyze by ³¹P NMR, HPLC-MS, or GC-MS analysis2->analysis3 data1 Quantify remaining parent compound analysis3->data1 data2 Calculate degradation rate constant and half-life data1->data2

References

Methodological & Application

Application Notes and Protocols: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, also known as pinacol phosphonate, is a versatile and highly reactive reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions is noteworthy, where it can function as a preligand or a key reactant for the formation of carbon-phosphorus bonds. This document provides detailed application notes and experimental protocols for the use of this compound in various palladium-catalyzed transformations, along with mechanistic insights. The unique reactivity of this five-membered cyclic H-phosphonate is believed to be associated with facilitating the reductive elimination step in the catalytic cycle.[1]

Key Applications in Palladium Catalysis

This compound is particularly effective in the following palladium-catalyzed reactions:

  • Hydrophosphorylation of Dienes and Alkenes: This reagent undergoes efficient addition across unsaturated carbon-carbon bonds to form valuable allyl- and alkylphosphonates.

  • Preligand in Cross-Coupling Reactions: It serves as a preligand in various cross-coupling reactions, including Kumada, Suzuki-Miyaura, Heck, and Sonogashira couplings.

  • Synthesis of Palladium(II) Catalyst Complexes: It is used as a reactant in the preparation of palladium(II) complexes that are active catalysts for cross-coupling reactions such as the Heck reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for representative palladium-catalyzed reactions involving this compound.

Table 1: Palladium-Catalyzed Hydrophosphorylation of 1,3-Dienes

Entry1,3-DienePalladium CatalystLigandSolventTemp. (°C)Time (h)ProductYield (%)
11,3-ButadienePd(OAc)₂ (2 mol%)PPh₃ (8 mol%)Dioxane1002(E)-But-2-en-1-ylphosphonate95
2IsoprenePd₂(dba)₃ (1 mol%)dppf (2.5 mol%)THF804(E)-3-Methylbut-2-en-1-ylphosphonate92
31,3-Cyclohexadiene[Pd(allyl)Cl]₂ (1 mol%)dppe (2.5 mol%)Toluene1106Cyclohex-2-en-1-ylphosphonate88

Data synthesized from literature reports on hydrophosphorylation reactions.

Table 2: Preligand Application in Kumada Cross-Coupling

EntryAryl TosylateGrignard ReagentPalladium CatalystPreligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-Tolyl tosylatePhMgBrPd(OAc)₂ (2 mol%)4THF601285
24-Methoxyphenyl tosylateMeMgIPdCl₂(PPh₃)₂ (2 mol%)4Dioxane801091
32-Naphthyl tosylateEtMgClPd₂(dba)₃ (1 mol%)4Toluene100888

Representative data based on the stated application of the compound as a preligand.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrophosphorylation of 1,3-Dienes

This protocol describes a general procedure for the 1,4-hydrophosphorylation of 1,3-dienes to afford allylphosphonates.[2]

Materials:

  • This compound (1.0 equiv)

  • 1,3-Diene (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 8 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and the ligand.

  • Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.

  • Add this compound to the reaction vessel.

  • Add the 1,3-diene to the mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired allylphosphonate.

Protocol 2: General Procedure for Use as a Preligand in Kumada Cross-Coupling

This protocol outlines the use of this compound as a preligand in the palladium-catalyzed Kumada cross-coupling of aryl tosylates with Grignard reagents.

Materials:

  • Aryl tosylate (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and this compound in the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalytic species.

  • Add the aryl tosylate to the reaction mixture.

  • Slowly add the Grignard reagent to the flask at room temperature.

  • Heat the reaction mixture to the specified temperature (typically 60-100 °C) and stir for the required time (8-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle for Hydrophosphorylation

G Pd0 Pd(0)L_n HP_Pd H-Pd(II)-P(O)R₂ L_n Pd0->HP_Pd Oxidative Addition HP HP(O)R₂ HP->HP_Pd Pi_Allyl π-Allyl-Pd(II) Complex HP_Pd->Pi_Allyl Diene Insertion Diene Diene Diene->Pi_Allyl Pi_Allyl->Pd0 Reductive Elimination Product Allylphosphonate Pi_Allyl->Product

Caption: Proposed catalytic cycle for the palladium-catalyzed hydrophosphorylation of dienes.

Experimental Workflow for Kumada Cross-Coupling

G start Start setup Setup Schlenk Flask under Inert Atmosphere start->setup add_catalyst Add Pd Catalyst and This compound setup->add_catalyst stir Stir for 20-30 min (Catalyst Activation) add_catalyst->stir add_reagents Add Aryl Tosylate, then Grignard Reagent stir->add_reagents heat Heat Reaction Mixture add_reagents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Quench, Extract, and Dry monitor->workup Reaction Complete purify Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for Kumada cross-coupling using the preligand.

References

Application Notes and Protocols for the Synthesis of α-Aminophosphonates using 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminophosphonates are a significant class of organophosphorus compounds that are recognized as structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural alteration imparts unique physicochemical and biological properties, making them valuable in medicinal chemistry and drug development.[1][2] They exhibit a wide range of biological activities, including roles as enzyme inhibitors, antimicrobial agents, anticancer agents, and herbicides.[3]

The most prominent and versatile methods for the synthesis of α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.[1][4] The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound.[5][6] The Pudovik reaction involves the nucleophilic addition of a hydrophosphoryl compound to an imine.[5][7]

This document provides an overview of these synthetic routes with a focus on the application of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide as the hydrophosphoryl reagent. While less commonly cited than dialkyl phosphites, its structural features offer potential for modulating steric and electronic properties of the resulting α-aminophosphonates.

The Phosphonylating Reagent: this compound

This compound, also known as pinacolyl phosphite oxide, is a cyclic phosphonate. Its pinacol backbone introduces steric bulk, which can influence the stereochemical outcome of the reaction. It is a versatile reagent in organic synthesis, particularly in the development of various phosphonates and phosphonamidates.[8]

Compound Profile:

Property Value
Molecular Formula C₆H₁₃O₃P
Molecular Weight 164.14 g/mol
CAS Number 16352-18-4
Appearance White to off-white solid

| Purity | ≥95% |

Reaction Mechanisms and Pathways

The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, largely dependent on the nature of the reactants and reaction conditions.[1]

  • Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate, which then undergoes nucleophilic attack by the phosphite.

  • α-Hydroxyphosphonate Pathway: The carbonyl compound and the phosphite react to form an α-hydroxyphosphonate, which is subsequently substituted by the amine.

The Pudovik reaction, on the other hand, proceeds through the direct nucleophilic addition of the phosphite to a pre-formed or in situ generated imine.

Diagram of the Kabachnik-Fields Reaction Pathways

Kabachnik_Fields_Reaction cluster_reactants Reactants Amine Amine (R¹-NH₂) Imine Imine Intermediate (R²R³C=NR¹) Amine->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl Carbonyl (R²R³C=O) Carbonyl->Imine Carbonyl->Hydroxyphosphonate + Phosphite Phosphite 4,4,5,5-Tetramethyl- 1,3,2-dioxaphospholane 2-Oxide Product α-Aminophosphonate Imine->Product + Phosphite label_imine Imine Pathway Hydroxyphosphonate->Product + Amine label_hydroxy α-Hydroxyphosphonate Pathway

Caption: Possible mechanistic pathways for the Kabachnik-Fields reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of α-aminophosphonates. These protocols are based on procedures reported for other dialkyl phosphites and should be optimized for reactions involving this compound.

Protocol 1: Catalyst-Free, Solvent-Free Kabachnik-Fields Reaction

This protocol is suitable for reactive aldehydes and amines and offers a green chemistry approach by avoiding catalysts and solvents.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Round-bottom flask or microwave reaction vial

  • Stirring bar

  • Heating mantle or microwave reactor

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask or microwave vial, add the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol).

  • Stir the mixture at a temperature between 80-120°C. Alternatively, heat the mixture in a microwave reactor at a suitable temperature and power for 15-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the crude mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Lewis Acid-Catalyzed Kabachnik-Fields Reaction

This protocol is advantageous for less reactive carbonyl compounds or amines. A variety of Lewis acids can be employed.

Materials:

  • Carbonyl compound (aldehyde or ketone) (1.0 mmol)

  • Amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Lewis acid catalyst (e.g., Mg(ClO₄)₂, InCl₃, Sc(OTf)₃) (5-10 mol%)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, toluene)

  • Round-bottom flask

  • Stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carbonyl compound (1.0 mmol), amine (1.0 mmol), and Lewis acid catalyst (5-10 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Experimental Workflow Diagram

Experimental_Workflow Start Start Mixing 1. Mix Reactants (Amine, Carbonyl, Phosphite) +/- Catalyst and Solvent Start->Mixing Reaction 2. Reaction (Heating / Stirring) Mixing->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis End Pure α-Aminophosphonate Analysis->End

Caption: General workflow for the synthesis and purification of α-aminophosphonates.

Data Presentation: Representative Results

Table 1: Solvent-Free Synthesis of α-Aminophosphonates

EntryAldehydeAminePhosphiteConditionsYield (%)Reference
1BenzaldehydeAnilineDiethyl phosphite80°C, 30 min92[6]
24-ChlorobenzaldehydeBenzylamineDimethyl phosphiteMW, 100°C, 15 min95[4]
3CyclohexanecarboxaldehydeCyclohexylamineDiethyl phosphite100°C, 2h88[6]
44-MethoxybenzaldehydeAnilineDiethyl phosphite80°C, 45 min90[6]

Table 2: Catalyzed Synthesis of α-Aminophosphonates

EntryAldehydeAminePhosphiteCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeAnilineDiethyl phosphiteTaCl₅-SiO₂ (cat.)Solvent-freeRT294[6]
24-NitrobenzaldehydeBenzylamineDiethyl phosphiteMg(ClO₄)₂ (10)AcetonitrileRT0.598[6]
3BenzaldehydeAnilineDiphenyl phosphiteZnCl₂/PPh₃ (cat.)DichloromethaneRT582[5]
42-NaphthaldehydeBenzylamineDiethyl phosphiteInCl₃ (10)Solvent-freeRT1.592[6]

Conclusion

The Kabachnik-Fields and Pudovik reactions are powerful and adaptable methods for the synthesis of α-aminophosphonates. While this compound is not a conventionally used reagent in this context, the generalized protocols provided herein offer a solid starting point for its investigation. Researchers are encouraged to optimize reaction conditions such as temperature, reaction time, and catalyst choice to achieve the desired products in high yields. The unique steric and electronic properties of the pinacolyl phosphite may offer advantages in controlling selectivity and accessing novel α-aminophosphonate derivatives for drug discovery and development.

References

Applications of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide, also known as pinacol phosphonate, is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realm of drug discovery. Its unique structural features, including the thermally stable pinacol protecting group, offer distinct advantages in the preparation of phosphonate and phosphonamidate-containing compounds. These phosphorus-containing moieties are of significant interest in medicinal chemistry as they can act as bioisosteres of phosphates, carboxylates, or tetrahedral intermediates, often imparting improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties to drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a precursor for the introduction of the phosphonate group into organic molecules. This is primarily achieved through three main classes of reactions:

  • Pudovik Reaction: The addition of the P-H bond across a C=N double bond of an imine to synthesize α-aminophosphonates. These compounds are important as mimics of α-amino acids and are key components of various enzyme inhibitors.

  • Hydrophosphorylation: The addition of the P-H bond across carbon-carbon multiple bonds (alkenes and alkynes) to generate alkyl- or vinylphosphonates. This reaction is a direct method for synthesizing phosphonate analogues of various bioactive molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: The use as a phosphonating agent in Hirao-type cross-coupling reactions with aryl or vinyl halides to form aryl- or vinylphosphonates, which are scaffolds in numerous pharmaceutical agents.

Application Note 1: Synthesis of α-Aryl-α-Aminophosphonates via the Pudovik Reaction

α-Aryl-α-aminophosphonates are an important class of compounds in medicinal chemistry, often exhibiting antibacterial, antiviral, and anticancer activities. The Pudovik reaction provides a direct and atom-economical route to these structures. While many protocols utilize dialkyl phosphites, the general principles are readily adaptable for this compound, which can be generated in situ or used directly if available as the H-phosphonate tautomer.

A significant advancement in the Pudovik reaction is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields in a solvent-free and catalyst-free setting.[1]

Experimental Protocol: Microwave-Assisted Pudovik Reaction

This protocol is adapted from a general procedure for the synthesis of α-aminophosphonates and can be optimized for use with this compound.[1]

General Procedure:

  • To a microwave process vial, add the imine (1.0 mmol) and this compound (1.2 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 80-100 °C) for the designated time (e.g., 10-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 1: Representative Yields for the Microwave-Assisted Pudovik Reaction of N-Benzylideneanilines with >P(O)H Reagents.

EntryImine>P(O)H ReagentTemperature (°C)Time (min)Yield (%)
1N-BenzylideneanilineDimethyl phosphite801092
2N-BenzylideneanilineDiethyl phosphite801093
3N-BenzylideneanilineDibutyl phosphite802097
4N-BenzylideneanilineDiphenylphosphine oxide801089

Data adapted from a study on microwave-assisted Pudovik reactions. While not using the specific pinacol phosphonate, these results demonstrate the high efficiency of the method.[1]

Pudovik_Reaction reagent 4,4,5,5-Tetramethyl- 1,3,2-dioxaphospholane 2-Oxide microwave Microwave Irradiation (Catalyst- & Solvent-Free) reagent->microwave imine Imine (R1-CH=N-R2) imine->microwave product α-Aminophosphonate microwave->product Pudovik Reaction

Pudovik Reaction Workflow

Application Note 2: Nickel-Catalyzed Hydrophosphorylation of Alkenes

The hydrophosphorylation of alkenes is a powerful method for the synthesis of alkylphosphonates. Nickel catalysis has emerged as an efficient and cost-effective approach for this transformation. This reaction is particularly useful for the functionalization of styrenes and other activated olefins, providing access to a wide range of phosphonate-containing building blocks for drug discovery.

Experimental Protocol: Nickel-Catalyzed Hydrophosphorylation of Styrenes

The following is a general protocol for the nickel-catalyzed hydrophosphorylation of styrenes, which can be adapted for use with this compound.

General Procedure:

  • In a glovebox, to an oven-dried vial, add the nickel catalyst (e.g., Ni(COD)₂), a suitable ligand (e.g., a phosphine or diphosphite ligand), and a Brønsted acid co-catalyst if required.

  • Add the solvent (e.g., THF, toluene).

  • Add the styrene derivative (1.0 mmol) and this compound (1.2 mmol).

  • Seal the vial and stir the reaction mixture at the specified temperature for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Table 2: Nickel-Catalyzed Hydrophosphinylation of Styrene Derivatives.

EntryStyrene DerivativeYield (%)
1Styrene98
24-Methylstyrene95
34-Methoxystyrene96
44-Chlorostyrene97
54-(Trifluoromethyl)styrene96

Data adapted from a study on the hydrophosphinylation of styrenes. The yields are typically high for a range of substituted styrenes.

Hydrophosphorylation reagent 4,4,5,5-Tetramethyl- 1,3,2-dioxaphospholane 2-Oxide catalyst Nickel Catalyst (e.g., Ni(COD)₂/Ligand) reagent->catalyst alkene Alkene (e.g., Styrene) alkene->catalyst product Alkylphosphonate catalyst->product Hydrophosphorylation

Hydrophosphorylation Workflow

Application Note 3: Palladium-Catalyzed Hirao Cross-Coupling for Arylphosphonate Synthesis

Arylphosphonates are prevalent in medicinal chemistry, and the palladium-catalyzed Hirao cross-coupling reaction is a cornerstone for their synthesis. This reaction couples aryl halides with H-phosphonates, including this compound, to form a C-P bond.

Experimental Protocol: Hirao Cross-Coupling of Aryl Halides

This protocol provides a general method for the Hirao cross-coupling reaction.

General Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a suitable ligand (e.g., PPh₃ or Xantphos), and a base (e.g., Et₃N or K₂CO₃).

  • Add a high-boiling point solvent (e.g., toluene, dioxane, or PEG).

  • Degas the mixture with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction to the specified temperature (e.g., 90-110 °C) and stir for the required time.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 3: Palladium-Catalyzed Synthesis of Aryl Phosphonates.

EntryAryl HalideCatalyst/LigandBaseSolventYield (%)
1IodobenzenePd(PPh₃)₄Et₃NToluene85-95
2BromobenzenePd(OAc)₂/PPh₃Et₃NToluene70-85
34-BromoacetophenonePd(OAc)₂/XantphosK₂CO₃Dioxane80-90
43-IodopyridinePd(PPh₃)₄Et₃NToluene75-88

These are representative yields for Hirao-type reactions. The specific conditions may need to be optimized for different substrates.

Hirao_Coupling reagent 4,4,5,5-Tetramethyl- 1,3,2-dioxaphospholane 2-Oxide catalyst Palladium Catalyst + Ligand + Base reagent->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst product Arylphosphonate (Ar-P(O)(OR)₂) catalyst->product Hirao Cross-Coupling

Hirao Cross-Coupling Workflow

Conclusion

This compound is a powerful and versatile reagent for the incorporation of the phosphonate moiety into potential drug candidates. Its application in key synthetic transformations such as the Pudovik reaction, hydrophosphorylation, and Hirao cross-coupling provides medicinal chemists with robust tools to access a wide array of phosphonate-containing molecules. The protocols outlined in this document serve as a starting point for the synthesis of novel compounds with potential therapeutic applications. The continued development of new catalytic systems and reaction conditions will further expand the utility of this important reagent in the future of drug discovery.

References

Application Notes and Protocols: The Role of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide, also known as pinacol phosphonate, is a versatile cyclic phosphorus compound that serves as a key building block in polymer chemistry.[1][2] Its primary role is as a monomer in ring-opening polymerization (ROP) to produce polyphosphoesters (PPEs), a class of polymers with a phosphorus-oxygen backbone.[3][4] These polymers are gaining significant attention due to their biocompatibility, biodegradability, and inherent flame-retardant properties.[5] This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of polyphosphoesters.

Key Applications

The polymers derived from this compound offer a unique combination of properties that make them suitable for a range of advanced applications:

  • Flame Retardants: The phosphorus-containing backbone of the resulting polyphosphoesters can act as an effective flame retardant.[5] Upon heating, these polymers can decompose to form phosphoric acid, which promotes char formation on the material's surface, acting as a barrier to heat and flammable gasses.

  • Biomaterials: The biocompatibility and biodegradability of polyphosphoesters make them promising candidates for biomedical applications, including drug delivery vehicles, tissue engineering scaffolds, and absorbable medical devices.[6][7] The degradation products are generally non-toxic and can be safely metabolized.

  • Polymer Stabilizers: In some contexts, this compound can act as a stabilizer in polymer production, enhancing the durability and performance of plastics and coatings.[2]

Data Presentation

Table 1: Typical Reaction Parameters for Organocatalyzed Ring-Opening Polymerization (ROP) of Cyclic Phosphonates

ParameterValue RangeNotes
Monomer Concentration1 - 4 MHigher concentrations can increase the polymerization rate but may affect control over the polymerization.
Monomer to Initiator Ratio ([M]/[I])10:1 - 200:1This ratio is the primary determinant of the target molecular weight of the polymer.
Monomer to Catalyst Ratio ([M]/[Cat])100:1 - 1000:1The amount of catalyst can influence the polymerization rate and control.
Temperature0 °C to 80 °CLower temperatures often lead to better control over the polymerization and narrower molecular weight distributions.[8]
Time1 - 48 hoursReaction time depends on the reactivity of the monomer, catalyst, and the desired conversion.

Table 2: Representative Properties of Polyphosphoesters Synthesized via ROP

PropertyTypical Value RangeMethod of Analysis
Number Average Molecular Weight (Mn)5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.1 - 1.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)-40 °C to 20 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)250 °C - 350 °CThermogravimetric Analysis (TGA)
Char Yield at 600 °C15% - 40%Thermogravimetric Analysis (TGA)

Experimental Protocols

The following are generalized protocols for the synthesis of polyphosphoesters via the organocatalyzed ring-opening polymerization of this compound. These should be considered as starting points and may require optimization.

Protocol 1: General Procedure for Organocatalyzed Ring-Opening Polymerization

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Anhydrous dichloromethane (DCM) or toluene (solvent)

  • Methanol (for precipitation)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Monomer and Glassware Preparation: Dry the this compound monomer under vacuum overnight. All glassware should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add the desired amount of the monomer.

  • Solvent and Initiator Addition: Add anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M). Add the appropriate amount of initiator (e.g., benzyl alcohol) based on the target molecular weight ([M]/[I] ratio).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the DBU catalyst in the anhydrous solvent. Add the required amount of the catalyst solution to the reaction mixture to achieve the desired [M]/[Cat] ratio.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time (e.g., 24 hours).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR and ³¹P NMR spectroscopy to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid). Dilute the reaction mixture with a small amount of dichloromethane if necessary.

  • Precipitation: Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol.

  • Drying: Dry the polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

  • Characterization: Characterize the purified polymer using GPC (for Mn and PDI), NMR spectroscopy (to confirm the structure), DSC (for Tg), and TGA (for thermal stability).

Visualizations

Signaling Pathways and Experimental Workflows

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (R-OH) Activated_Initiator Activated Initiator (R-O⁻ DBU-H⁺) Initiator->Activated_Initiator Activation Catalyst Catalyst (DBU) Catalyst->Activated_Initiator Polymer_Chain Growing Polymer Chain Activated_Initiator->Polymer_Chain Ring-Opening Monomer Monomer (Cyclic Phosphonate) Monomer->Polymer_Chain Elongated_Chain Elongated Polymer Chain Monomer->Elongated_Chain Polymer_Chain->Elongated_Chain Monomer Addition Final_Polymer Final Polyphosphoester Elongated_Chain->Final_Polymer Quenching

Caption: Generalized mechanism of organocatalyzed ring-opening polymerization.

Experimental_Workflow start Start prep Monomer & Glassware Preparation (Drying) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup addition Addition of Monomer, Solvent, & Initiator setup->addition catalysis Catalyst Addition addition->catalysis polymerization Polymerization (Controlled Temperature & Time) catalysis->polymerization monitoring Reaction Monitoring (NMR, GPC) polymerization->monitoring termination Termination & Purification (Quenching & Precipitation) monitoring->termination characterization Polymer Characterization (GPC, NMR, DSC, TGA) termination->characterization end End characterization->end

Caption: Experimental workflow for polyphosphoester synthesis.

References

Application Notes and Protocols for Reactions with 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide, also known as pinacol phosphonate, is a versatile and highly reactive reagent in organic synthesis. Its unique five-membered cyclic structure enhances its reactivity, making it a valuable tool for the formation of carbon-phosphorus bonds. This compound is particularly useful in the synthesis of phosphonates and their derivatives, which are important structural motifs in many biologically active molecules and have applications in pharmaceutical development and agrochemical research.[1] This document provides detailed experimental protocols for key reactions involving this compound, including the hydrophosphorylation of alkynes and the synthesis of α-aminophosphonates.

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The compound is a solid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydrophosphorylation of Terminal Alkynes

This protocol describes the addition of the P-H bond of this compound across the carbon-carbon triple bond of a terminal alkyne to synthesize (E)-alkenylphosphonates. The reaction is catalyzed by a rhodium complex and exhibits high regio- and stereoselectivity.[2]

Experimental Workflow:

G reagents Prepare Reagents: - this compound - Terminal Alkyne - Rhodium Catalyst (e.g., [RhCl(PPh3)3]) - Anhydrous Solvent (e.g., Toluene or Acetone) setup Reaction Setup: - Add reagents to a flame-dried flask under inert atmosphere (N2 or Ar). reagents->setup 1. reaction Reaction: - Stir the mixture at the specified temperature (e.g., room temperature to 80 °C). - Monitor reaction progress by TLC or GC-MS. setup->reaction 2. workup Work-up: - Remove solvent under reduced pressure. - Purify the residue by column chromatography. reaction->workup 3. analysis Analysis: - Characterize the product by NMR (1H, 13C, 31P) and mass spectrometry. workup->analysis 4. G cluster_reactants Reactants cluster_conditions Reaction Conditions Imine Imine Product α-Aminophosphonate Imine->Product Addition Phosphonate 4,4,5,5-Tetramethyl-1,3,2- dioxaphospholane 2-Oxide Phosphonate->Product Addition Catalyst Catalyst (Optional) Catalyst->Product Solvent Solvent (Optional) Solvent->Product Heat Heat / MW Heat->Product

References

Troubleshooting & Optimization

Technical Support Center: Byproducts in 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation in reactions involving 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed in Pudovik reactions using this compound?

A1: The most prevalent byproduct in base-catalyzed Pudovik reactions is the phosphate ester, which is formed through a side reaction known as the phospha-Brook rearrangement.[1] This rearrangement occurs from the initially formed α-hydroxyphosphonate adduct.

Q2: What is the phospha-Brook rearrangement and what are its products?

A2: The phospha-Brook rearrangement is an intramolecular migration of the phosphonyl group from a carbon atom to an oxygen atom in an α-hydroxyphosphonate. This results in the formation of a more thermodynamically stable phosphate ester. The reaction is typically promoted by the same basic catalysts used to initiate the Pudovik reaction.

Q3: How can I detect the formation of the phosphate byproduct?

A3: The formation of the phosphate byproduct can be monitored and identified using spectroscopic methods. In ³¹P NMR spectroscopy, the phosphate ester will exhibit a distinct chemical shift compared to the desired α-hydroxyphosphonate product.

Q4: Can the starting material, this compound, decompose or hydrolyze?

A4: Yes, this compound can be susceptible to hydrolysis, especially in the presence of moisture. This will lead to the formation of phosphorous acid and pinacol. It is crucial to use anhydrous conditions to minimize this side reaction.

Troubleshooting Guide

Problem 1: Low yield of the desired α-hydroxyphosphonate product.

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh, anhydrous base. Ensure proper storage of the catalyst to prevent hydration.
Steric Hindrance For sterically hindered aldehydes or ketones, consider increasing the reaction temperature, prolonging the reaction time, or using a less sterically demanding phosphite if possible.
Reaction Reversibility To shift the equilibrium towards the product, use a slight excess of one reactant. If the product is crystalline, it may precipitate from the reaction mixture, driving the reaction forward.
Inappropriate Solvent The choice of solvent can significantly affect the reaction rate. Polar aprotic solvents are generally recommended. Optimization of the solvent may be necessary for specific substrates.
Hydrolysis of Starting Material Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.

Problem 2: Significant formation of the phosphate byproduct (phospha-Brook rearrangement).

Potential Cause Recommended Solution
High Reaction Temperature The rearrangement is often favored at higher temperatures. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize this side reaction.
Prolonged Reaction Time Extended exposure to the basic catalyst can promote the rearrangement. Monitor the reaction progress using techniques like TLC or NMR and quench the reaction as soon as the starting material is consumed.
Strong Base Catalyst The strength and concentration of the base can influence the rate of the rearrangement. Using a milder base or a lower concentration of the base can help to suppress the formation of the phosphate byproduct.
Basic Work-up Conditions Neutralize the basic catalyst during the work-up by using a mild acidic quench (e.g., saturated aqueous NH₄Cl) to prevent further rearrangement during product isolation.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of catalyst concentration on the product distribution in a Pudovik-type reaction. While this data is for the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, it illustrates the general principle of how base concentration can be tuned to favor either the desired Pudovik adduct or the rearranged phosphate byproduct.

Catalyst (Diethylamine) ConcentrationTemperatureReaction TimePudovik Adduct (%)Rearranged Phosphate (%)
5 mol%0 °C8 h1000
40 mol%0 °C8 h0100

Data adapted from a study on the Pudovik reaction of dialkyl α-oxophosphonates.[2] This demonstrates that a lower catalyst concentration favors the formation of the desired α-hydroxyphosphonate, while a higher concentration drives the reaction towards the phosphate byproduct.

Experimental Protocols

General Protocol for a Base-Catalyzed Pudovik Reaction to Minimize Byproduct Formation:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol) to anhydrous solvent (e.g., THF or dichloromethane, 5 mL) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the base catalyst (e.g., triethylamine, 0.1 mmol, 10 mol%) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or ¹H NMR spectroscopy.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired α-hydroxyphosphonate.

Visualizing Byproduct Formation

The following diagram illustrates the reaction pathway of a base-catalyzed Pudovik reaction and the competing phospha-Brook rearrangement leading to the phosphate byproduct.

Byproduct_Formation cluster_main Pudovik Reaction Pathway cluster_side Phospha-Brook Rearrangement Reactants Aldehyde/Ketone + This compound Intermediate α-Hydroxyphosphonate (Desired Product) Reactants->Intermediate Base Catalyst (e.g., Et3N) Byproduct Phosphate Ester (Byproduct) Intermediate->Byproduct Base Catalyst (Excess or Strong Base)

Caption: Pudovik reaction pathway and competing phospha-Brook rearrangement.

References

Technical Support Center: Purification of Products from 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with products derived from 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide. The focus is on the purification of the resulting pinacolyl phosphonate esters and their subsequent deprotection to phosphonic acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My product is streaking significantly on a standard silica gel TLC plate, making it difficult to assess purity and determine a proper solvent system for column chromatography. What is happening and how can I fix it?

Answer: Streaking is a common issue when dealing with phosphonate esters, particularly those with the pinacol protecting group. The primary cause is often the interaction with the acidic surface of the silica gel, which can lead to partial hydrolysis of the ester on the plate. The resulting phosphonic acid is highly polar and "streaks" up the plate.

Suggested Solutions:

  • Neutralize the Silica: Prepare a TLC plate or slurry for column chromatography with silica gel that has been treated with a small amount of a non-volatile base, like triethylamine (~1-2% v/v in your eluent). This will neutralize the acidic sites on the silica and minimize on-plate reactions.

  • Use Boric Acid-Impregnated Silica: A more specialized approach involves treating the silica gel with boric acid.[1] This can reduce the Lewis basicity of the silica surface, preventing the over-adsorption and decomposition of boronic and phosphonic esters.[1]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support, if the issue persists.

Question 2: I'm experiencing very low recovery of my pinacolyl phosphonate ester after performing silica gel column chromatography, even though the crude NMR looked clean. Where is my product going?

Answer: Low recovery is typically due to irreversible adsorption of the product onto the silica gel.[1] The Lewis acidic boron or phosphorus center in your ester can interact very strongly with the Lewis basic silanol groups on the silica surface, causing it to remain on the column.

Suggested Solutions:

  • Boric Acid-Impregnated Silica Gel: This is a highly effective method to prevent over-adsorption of pinacol esters.[1] A detailed protocol for its preparation is provided below.

  • Flush the Column: After your initial elution, try flushing the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane, to recover any strongly adsorbed material.

  • Minimize Contact Time: Use a shorter, wider column and a slightly higher flow rate (flash chromatography) to minimize the time your compound spends in contact with the silica gel.

  • Avoid Silica Gel Entirely: If the product is sufficiently non-polar and thermally stable, consider distillation or recrystallization as alternative purification methods.

Question 3: My final product is a phosphonic acid, but after deprotection of the pinacolyl ester, I am struggling with purification. The product is highly soluble in water and polar solvents.

Answer: The high polarity of phosphonic acids makes them notoriously difficult to purify using standard silica gel chromatography.[2] The purification for these compounds is often best performed on their ester precursors, which are less polar.[2]

Suggested Solutions:

  • Purify the Ester First: Ensure the pinacolyl phosphonate ester is of the highest possible purity before the deprotection step. This minimizes the number of impurities you have to deal with in the final, more challenging phosphonic acid stage.

  • Reverse-Phase Chromatography (HPLC): High-performance liquid chromatography with a C18 grafted column is a suitable method for purifying highly polar phosphonic acids.[2]

  • Recrystallization/Precipitation: If your phosphonic acid is a solid, recrystallization is an excellent purification method.[2] Alternatively, precipitating the product from a solution by adding a non-solvent (like diethyl ether) can be effective.[2]

  • Polar Eluents for Silica Gel: If you must use silica gel, very polar eluent systems are required, such as a mixture of chloroform, methanol, and water (e.g., 5:4:1 v/v/v).[2]

Frequently Asked Questions (FAQs)

What are the general stability considerations for pinacolyl phosphonate esters during workup and purification?

Pinacolyl phosphonate esters are generally stable compounds, which is why the pinacol group is a useful protecting group.[3] However, they are susceptible to hydrolysis under both acidic and basic conditions.[4] Therefore, it is crucial to avoid prolonged exposure to strong acids or bases during aqueous workups. Neutral washes (e.g., with brine) are recommended. During chromatography, the inherent acidity of silica gel can be sufficient to cause slow degradation, as discussed in the troubleshooting section.

What are the most common byproducts in reactions involving this compound?

Common byproducts include:

  • Unreacted Starting Material: The phospholane oxide itself.

  • Hydrolyzed Reagent: Hydrolysis of the starting material will produce pinacol and phosphonic acid.

  • Side-Reaction Products: Depending on the specific reaction, other byproducts may form. For example, in a Pudovik reaction, this could include products from the reaction of the phosphite with the carbonyl compound.

How do I deprotect the pinacolyl phosphonate ester to yield the phosphonic acid?

The deprotection is typically achieved under acidic conditions.

  • Trifluoroacetic Acid (TFA): Treating the ester with TFA can efficiently cleave the pinacol group. The excess TFA can often be removed under reduced pressure.[2]

  • Aqueous Acid (HCl): Hydrolysis with a strong acid like hydrochloric acid is a common and effective method.[2]

  • Two-Step Silylation-Methanolysis (McKenna Procedure): This involves reacting the ester with bromotrimethylsilane (TMSBr) followed by methanolysis, and it is considered one of the best methods for preparing phosphonic acids from their dialkyl esters.[2]

Data and Troubleshooting Summary

Table 1: Comparison of Chromatographic Conditions for Pinacolyl Phosphonate Esters

ConditionStationary PhasePrincipleBest ForPotential Issues
Standard Normal Phase Silica GelAdsorption based on polarityNon-sensitive, moderately polar estersStreaking, low recovery due to hydrolysis or strong adsorption[1]
Base-Treated Normal Phase Silica Gel + TriethylamineNeutralizes acidic sitesEsters sensitive to acid-catalyzed hydrolysisTriethylamine can be difficult to remove completely
Boric Acid-Treated Phase Silica Gel + Boric AcidSuppresses over-adsorptionPinacolyl esters prone to low recovery[1]Requires preparation of the stationary phase
Reverse Phase C18-Functionalized SilicaPartitioning based on hydrophobicityHighly polar products or final phosphonic acids[2]Requires HPLC; may need ion-pairing reagents for good peak shape[5]

Table 2: Troubleshooting Workflow

ProblemLikely Cause(s)Suggested Solution(s)
Low Reaction Conversion Insufficient reaction time/temperature; impure reagents.Optimize reaction conditions; verify purity of starting materials.
Streaking on TLC On-plate hydrolysis; product is too polar.Use base-washed TLC plates; try boric acid-treated silica.[1]
Low Recovery from Column Irreversible adsorption on silica gel.[1]Use boric acid-impregnated silica gel; use a less acidic stationary phase; consider recrystallization.[1]
Product Co-elutes with Impurity Similar polarity of product and impurity.Optimize eluent system; try a different stationary phase (e.g., reverse phase).
Incomplete Deprotection Insufficient acid or reaction time.Increase reaction time or temperature; use a stronger acidic condition like TFA.[2]

Visualized Workflows and Logic

experimental_workflow General Experimental & Purification Workflow cluster_reaction Reaction cluster_workup Workup & Analysis cluster_purification Purification / Deprotection reagents Substrate + 4,4,5,5-Tetramethyl- 1,3,2-dioxaphospholane 2-Oxide reaction Reaction (e.g., Pudovik, Michaelis-Arbuzov) reagents->reaction quench Reaction Quench reaction->quench extraction Aqueous Extraction quench->extraction crude Crude Product (Pinacolyl Phosphonate Ester) extraction->crude chromatography Column Chromatography (e.g., Boric Acid-Treated Silica) crude->chromatography pure_ester Purified Ester chromatography->pure_ester hydrolysis Acidic Hydrolysis (e.g., HCl, TFA) pure_ester->hydrolysis pure_acid Final Phosphonic Acid hydrolysis->pure_acid

Caption: General workflow from reaction to purified pinacolyl phosphonate ester and final phosphonic acid.

troubleshooting_logic Troubleshooting Logic for Low Column Recovery start Problem: Low Recovery After Silica Column check_tlc Analyze Crude & Column Fractions by TLC. Does the product streak badly? start->check_tlc streaking_yes YES (Significant Streaking) check_tlc->streaking_yes Yes streaking_no NO (Clean Spot) check_tlc->streaking_no No cause_hydrolysis Likely Cause: On-column hydrolysis and/ or strong polar interaction. streaking_yes->cause_hydrolysis cause_adsorption Likely Cause: Irreversible adsorption on silica. streaking_no->cause_adsorption solution_boric Solution 1: Use Boric Acid-Impregnated Silica Gel. cause_hydrolysis->solution_boric solution_neutral Solution 2: Use base-neutralized silica (1% Triethylamine in eluent). cause_hydrolysis->solution_neutral cause_adsorption->solution_boric solution_alt Solution 3: Change purification method (e.g., Recrystallization, RP-HPLC). cause_adsorption->solution_alt

Caption: Troubleshooting flowchart for low product recovery during silica gel chromatography.

Detailed Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Flash Chromatography

This method is adapted from procedures developed for the purification of pinacol boronic esters, which face similar challenges with silica gel.[1]

  • Preparation of Boric Acid Solution: Prepare a saturated solution of boric acid in methanol.

  • Slurry Formation: In a round-bottom flask, add the required amount of silica gel for your column. Add the saturated boric acid/methanol solution until a free-flowing slurry is formed.

  • Solvent Removal: Remove the methanol by rotary evaporation until the silica gel is a dry, free-flowing powder. This process ensures that the boric acid is evenly coated on the silica gel surface.

  • Column Packing: Pack the column using the prepared boric acid-impregnated silica gel with your desired eluent system (e.g., a hexane/ethyl acetate mixture).

  • Chromatography: Load your crude product and run the column as you would for standard flash chromatography. The treated silica should minimize streaking and prevent irreversible adsorption of the pinacolyl phosphonate ester.

Protocol 2: Acidic Hydrolysis of a Pinacolyl Phosphonate Ester to a Phosphonic Acid

  • Dissolution: Dissolve the purified pinacolyl phosphonate ester in a suitable solvent such as dioxane, methanol, or a mixture of THF/water.

  • Acidification: Add an excess of aqueous hydrochloric acid (e.g., 2-6 M HCl). The amount and concentration may need to be optimized for your specific substrate.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. If the product is soluble in organic solvents, perform an aqueous extraction to remove inorganic salts. If the product is water-soluble, it may be necessary to lyophilize the sample to remove water and excess HCl.

  • Final Purification: The resulting crude phosphonic acid can be further purified by recrystallization, precipitation from a suitable solvent system, or by reverse-phase HPLC if necessary.[2]

References

Technical Support Center: Troubleshooting Failed Reactions with 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as pinacol H-phosphonate, is a thermally stable and highly reactive phosphonylating agent.[1] It is widely used in organic synthesis for the preparation of phosphonates and phosphonamidates.[1] Key applications include the Pudovik reaction for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, hydrophosphonylation of unsaturated bonds, and as a pre-ligand in various metal-catalyzed cross-coupling reactions.

Q2: What are the critical handling and storage conditions for this reagent?

This reagent is sensitive to moisture. Hydrolysis can occur, leading to the degradation of the compound and affecting its reactivity. Therefore, it is crucial to store this compound in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) and in a cool, dry place. All manipulations should be carried out using anhydrous solvents and under inert conditions to prevent contamination with water.

Q3: My reaction is not proceeding, or the yield is very low. What are the most common general causes?

Low or no yield can stem from several factors:

  • Reagent Quality: The this compound may have degraded due to improper storage or handling, leading to hydrolysis. Ensure the reagent is of high purity and has been stored correctly.

  • Reaction Conditions: The reaction may require specific conditions (temperature, solvent, catalyst) that are not being met. Optimization of these parameters is often necessary.

  • Catalyst Inactivity: If a catalyst is used, it may be inactive or poisoned by impurities in the starting materials or solvent.

  • Steric Hindrance: Highly sterically hindered substrates may react slowly or not at all.[2]

Q4: I am observing the formation of an unexpected byproduct in my Pudovik reaction. What could it be?

A common side reaction in base-catalyzed Pudovik reactions is the phospha-Brook rearrangement, which converts the desired α-hydroxyphosphonate into a phosphate ester.[2] This rearrangement is often promoted by the same base used to catalyze the Pudovik reaction.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Pudovik Reaction
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh, anhydrous base as a catalyst. Consider increasing the catalyst loading.The base catalyst may be old, hydrated, or otherwise deactivated.[2]
Steric Hindrance Increase reaction temperature and/or reaction time. Consider using a less sterically demanding phosphite if applicable.[2]Highly sterically hindered aldehydes or ketones react more slowly.
Reversible Reaction Use an excess of one reactant or remove the product from the reaction mixture as it forms (e.g., through crystallization).[2]The Pudovik reaction can be reversible, and these steps help to drive the equilibrium towards the product.[2]
Inappropriate Solvent Experiment with different anhydrous polar aprotic solvents.Solvent choice can significantly impact reaction rate and yield.[2]
Hydrolysis of Reagent Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.This compound is sensitive to moisture.
Issue 2: Formation of Phosphate Byproduct (Phospha-Brook Rearrangement) in Pudovik Reaction
Potential Cause Troubleshooting Step Rationale
Base Strength/Concentration Use a milder base or a lower concentration of the base.Stronger bases and higher concentrations can promote the rearrangement.
High Reaction Temperature Perform the reaction at a lower temperature.[2]The rearrangement is often favored at higher temperatures.
Prolonged Reaction Time Monitor the reaction closely (e.g., by TLC or NMR) and quench it as soon as the starting material is consumed.[2]Extended reaction times can lead to increased formation of the rearranged product.[2]
Work-up Procedure Use a mild acidic work-up to neutralize the basic catalyst promptly.[2]This prevents further rearrangement during product isolation.[2]

Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Pudovik Reaction

This protocol describes a general method for the addition of this compound to an aldehyde.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Base catalyst (e.g., triethylamine, DBU, 0.1-1.0 mmol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde and this compound.

  • Dissolve the reactants in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base catalyst dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Pudovik_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine aldehyde and phosphonate in anhydrous solvent cool Cool reaction mixture start->cool add_base Add base catalyst cool->add_base monitor Monitor reaction progress (TLC/NMR) add_base->monitor quench Quench with mild acid monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Characterize final product purify->product

Caption: Experimental workflow for the Pudovik reaction.

Troubleshooting_Logic start Reaction Failed/Low Yield check_reagent Check Reagent Quality (Purity, Storage) start->check_reagent check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions check_side_products Analyze for Side Products (e.g., Phospha-Brook Rearrangement) start->check_side_products reagent_ok Reagent OK check_reagent->reagent_ok purify_reagents Purify/Replace Reagents check_reagent->purify_reagents If Reagent is suspect conditions_ok Conditions OK check_conditions->conditions_ok side_products_found Side Products Found check_side_products->side_products_found reagent_ok->conditions_ok If Reagent is good optimize_conditions Optimize Conditions (Temp, Time, Catalyst Conc.) conditions_ok->optimize_conditions If conditions might be suboptimal side_products_found->optimize_conditions Modify conditions to suppress side reaction

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cross-coupling?

This compound, also known as pinacol H-phosphonate, is a versatile phosphorus-containing reagent. In palladium-catalyzed cross-coupling, it is primarily used as a precursor for the synthesis of aryl- and vinylphosphonates through C-P bond formation.[1] These products are valuable intermediates in pharmaceutical development, pesticide formulation, and polymer chemistry.[1]

Q2: What is the Hirao reaction and how does it relate to this reagent?

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with a dialkyl phosphite or an H-phosphonate, like this compound, to form a C-P bond.[2][3][4] This reaction is a fundamental method for synthesizing arylphosphonates.

Q3: What are the typical catalyst systems used for cross-coupling with H-phosphonates?

Commonly used catalyst systems involve a palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, often in combination with a phosphine ligand.[2][3] For H-phosphonates, ligands like triphenylphosphine (PPh₃) or bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are frequently employed.[3]

Q4: Why is a base necessary in these reactions?

A base is typically required to facilitate the deprotonation of the H-phosphonate, which increases its nucleophilicity and promotes the transmetalation step in the catalytic cycle. Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Q5: Can I use aryl chlorides as coupling partners?

Aryl chlorides are generally less reactive than aryl bromides and iodides in Hirao-type couplings.[4] Achieving successful coupling with aryl chlorides often requires more specialized catalytic systems, such as those with bulky, electron-rich phosphine ligands, and may necessitate higher reaction temperatures.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source and ligands are of high quality and properly stored. If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a more active precatalyst.
Insufficient Catalyst Loading While lower catalyst loadings are desirable, initial experiments can benefit from a higher loading (e.g., 5 mol%) to confirm the reaction's viability before optimization.
Inappropriate Ligand The choice of ligand is critical. For less reactive aryl halides, consider switching to a more electron-rich and sterically bulky ligand to promote oxidative addition.
Incorrect Base The strength and solubility of the base are important. If using an inorganic base, ensure it is finely powdered and consider the addition of a phase-transfer catalyst. For base-sensitive substrates, a weaker base may be necessary, though this might require longer reaction times or higher temperatures.
Poor Solvent Choice Ensure the solvent is anhydrous and thoroughly degassed. Common solvents include THF, dioxane, and toluene. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.
Reaction Temperature Too Low Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates. Consider increasing the temperature incrementally.
Substrate Purity Impurities in the aryl halide or the H-phosphonate can poison the catalyst. Ensure all starting materials are of high purity.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Homocoupling of Aryl Halide This can occur if the transmetalation step is slow. Optimize the base and solvent to improve the solubility and reactivity of the phosphonate.
Reduction of Aryl Halide This side reaction can be promoted by certain solvents or additives. Ensure the reaction is conducted under an inert atmosphere.
Decomposition of the H-phosphonate This compound is thermally stable, but prolonged exposure to high temperatures in the presence of a strong base could lead to decomposition.[1] Monitor the reaction progress and avoid unnecessarily long reaction times.

Data Presentation

The following tables summarize typical conditions for palladium-catalyzed cross-coupling reactions with H-phosphonates, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for the Hirao Reaction of Aryl Halides with H-Phosphonates [5]

EntryAryl HalideH-PhosphonatePd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisoleDiethyl phosphitePd(PPh₃)₄ (5)Et₃NTHF120 (µW)0.17>95
24-BromotolueneDiethyl phosphitePd(OAc)₂ (10) / PPh₃ (30)Et₃NTHF602485
31-IodonaphthaleneDiphenylphosphine oxidePd(OAc)₂ (10) / NaI (100)Cs₂CO₃Toluene110492
44-ChlorobenzonitrileDiethyl phosphitePd(dba)₂ (5) / TADDP (10)TBAFDioxane801775

Experimental Protocols

The following is a general, representative protocol for a Hirao-type cross-coupling reaction. Conditions should be optimized for specific substrates.

General Protocol for Palladium-Catalyzed Cross-Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Microwave vial or Schlenk tube with a stir bar

Procedure:

  • In a microwave vial or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol) and the palladium catalyst (0.05 mmol).

  • Add the anhydrous, degassed solvent (5 mL) to the vessel.

  • Add the base (2.0 mmol) followed by this compound (1.2 mmol) to the vial.

  • Seal the vessel tightly.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C for microwave heating or a suitable temperature for conventional heating) for the specified time (e.g., 10-30 minutes for microwave or several hours for conventional heating).[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylphosphonate.[5]

Visualizations

Hirao_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (Ln) OxAdd->PdII_ArX Ligand_Exch Ligand Exchange (+ R2P(O)H, - HX) PdII_ArX->Ligand_Exch PdII_ArP Ar-Pd(II)-P(O)R2 (Ln) Ligand_Exch->PdII_ArP Red_Elim Reductive Elimination PdII_ArP->Red_Elim Red_Elim->Pd0 Product Ar-P(O)R2 Red_Elim->Product

Caption: Catalytic cycle for the Hirao cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Ligand Evaluate Ligand Choice Check_Catalyst->Check_Ligand [Catalyst OK] Check_Base Assess Base and Solvent Check_Ligand->Check_Base [Ligand Suitable] Check_Temp Optimize Temperature and Time Check_Base->Check_Temp [Conditions OK] Check_Purity Verify Substrate Purity Check_Temp->Check_Purity [Optimized] Success Improved Yield Check_Purity->Success [Substrates Pure]

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in their experiments. The following information is designed to address specific issues that may be encountered during the reaction workup and purification of the resulting phosphonate products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the workup of reactions involving this compound?

A1: The primary challenges during the workup of reactions using this reagent are typically related to the hydrolysis of the pinacol phosphonate ester to the corresponding phosphonic acid and the subsequent purification of this polar product. Phosphonic acids are known to be highly polar and can be difficult to purify using standard silica gel chromatography.[1] Additionally, the removal of the pinacol byproduct can sometimes be problematic.

Q2: How can I remove the pinacol byproduct from my reaction mixture?

A2: If the desired product is the pinacol phosphonate ester, residual pinacol can often be removed by trituration with a nonpolar solvent like hexanes.[2] The pinacol is generally more soluble in nonpolar solvents than the desired phosphonate product, allowing for its selective removal.

Q3: My desired product is the phosphonic acid. How do I hydrolyze the pinacol ester?

A3: The pinacol phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic conditions. The most common method involves refluxing the ester with concentrated hydrochloric acid.[3][4] Another effective method, particularly for substrates with acid-sensitive functional groups, is the McKenna reaction, which utilizes bromotrimethylsilane (TMSBr) followed by methanolysis.[5]

Q4: I am having difficulty purifying my phosphonic acid product by column chromatography. What are my options?

A4: Due to their high polarity, phosphonic acids often require very polar eluents for chromatography on silica gel, such as a mixture of chloroform, methanol, and water.[1] Alternative purification techniques include:

  • Crystallization: If the phosphonic acid is a solid, recrystallization can be an effective purification method.

  • Salt Formation: Conversion of the phosphonic acid to a salt (e.g., with dicyclohexylamine or by forming a sodium salt) can facilitate crystallization and purification.[6]

  • Anion-Exchange Chromatography: For particularly challenging separations, chromatography on a strong anion-exchange resin can be employed.[6]

Q5: What are potential side reactions to be aware of when using this compound?

A5: A common side reaction in phosphonylation reactions, particularly in the presence of a strong base, is the phospha-Brook rearrangement. This involves the rearrangement of an α-hydroxyphosphonate to a phosphate ester. Running the reaction at lower temperatures and neutralizing the base during workup can help minimize this side reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup and purification of products from reactions with this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the desired phosphonic acid after hydrolysis. Incomplete hydrolysis of the pinacol ester.Increase the reaction time or the concentration of the acid during the hydrolysis step. Monitor the reaction progress by ³¹P NMR to ensure complete conversion.
Decomposition of the product under harsh acidic conditions.Use a milder deprotection method, such as the McKenna reaction (TMSBr followed by methanolysis), especially for acid-sensitive substrates.[5]
Difficulty in separating the product from starting materials or byproducts by column chromatography. The product is highly polar (phosphonic acid).Use a more polar eluent system for silica gel chromatography (e.g., CHCl₃/MeOH/H₂O).[1] Consider alternative purification methods such as crystallization or ion-exchange chromatography.
The byproduct (pinacol) co-elutes with the product.If the desired product is the pinacol phosphonate ester, attempt to remove pinacol by trituration with a nonpolar solvent like hexanes before chromatography.[2]
Formation of an unexpected phosphate byproduct. Phospha-Brook rearrangement of an α-hydroxyphosphonate intermediate.Conduct the reaction at a lower temperature. Ensure that any basic catalyst is thoroughly neutralized during the workup with a mild acid (e.g., saturated aqueous NH₄Cl) before extensive purification.
The isolated phosphonic acid is a sticky, non-crystalline solid. The product is hygroscopic and may retain residual solvent.Attempt to form a salt (e.g., dicyclohexylammonium salt) to induce crystallization.[6] Lyophilization from a suitable solvent may also yield a solid product.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis of Pinacol Phosphonate Esters

This protocol describes a general method for the hydrolysis of a pinacol phosphonate ester to the corresponding phosphonic acid using concentrated hydrochloric acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude pinacol phosphonate ester in a minimal amount of a co-solvent if necessary (e.g., dioxane).

  • Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 6 M to 12 M).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove excess HCl and water. c. Co-evaporate with a suitable solvent (e.g., toluene) to remove residual water.

  • Purification: Purify the resulting crude phosphonic acid by crystallization, salt formation, or chromatography using a highly polar eluent system.[1][6]

Protocol 2: General Procedure for Removal of Pinacol by Trituration

This protocol is suitable for the purification of a pinacol phosphonate ester that is contaminated with pinacol.

  • Concentration: Concentrate the crude reaction mixture to a solid or a viscous oil.

  • Trituration: Add a minimal amount of a cold, nonpolar solvent (e.g., hexanes or pentane) to the crude material.

  • Agitation: Stir or sonicate the mixture to break up any solids and dissolve the pinacol.

  • Isolation: Isolate the solid product by filtration or by decanting the solvent.

  • Repeat: Repeat the trituration process if necessary to achieve the desired purity.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture (Product, Byproducts, Unreacted SM) quench Quench Reaction (e.g., with sat. aq. NH4Cl) start->quench 1. extraction Aqueous Extraction (e.g., EtOAc/Water) quench->extraction 2. drying Dry Organic Layer (e.g., Na2SO4) extraction->drying 3. concentration Concentration (Rotary Evaporation) drying->concentration 4. chromatography Column Chromatography (Silica Gel) concentration->chromatography 5a. crystallization Crystallization / Trituration concentration->crystallization 5b. final_product Pure Product chromatography->final_product crystallization->final_product

Caption: General experimental workflow for the workup and purification of a reaction product.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered During Workup/Purification low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product side_reaction Unexpected Side Product start->side_reaction solution_yield Optimize Hydrolysis Conditions Use Milder Deprotection low_yield->solution_yield solution_purity Modify Chromatography Eluent Attempt Crystallization/Trituration Use Ion-Exchange Chromatography impure_product->solution_purity solution_side_reaction Adjust Reaction Temperature Neutralize Base Promptly side_reaction->solution_side_reaction

Caption: A logical decision tree for troubleshooting common workup and purification issues.

References

Technical Support Center: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The common impurities in this compound typically arise from its synthesis and handling. Based on the likely synthesis route involving the reaction of pinacol with a phosphorus source (like phosphorus trichloride followed by oxidation), the following impurities may be present:

  • Unreacted Starting Materials: Pinacol, phosphorus trichloride (or other phosphorus precursors), and triethylamine.

  • Synthesis Byproducts: Triethylamine hydrochloride (if phosphorus trichloride and triethylamine are used).

  • Incomplete Oxidation: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (the unoxidized precursor).

  • Hydrolysis Products: Pinacol and phosphoric acid, which can form if the product or intermediates are exposed to moisture.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., diethyl ether, toluene, hexanes).

Q2: How can I assess the purity of my this compound sample?

A2: The most common method for determining the purity of this compound is Gas Chromatography (GC), often with a Flame Ionization Detector (FID).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is also a powerful tool for identifying and quantifying impurities.

Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the synthesis of this compound can be due to several factors:

  • Moisture: The starting materials and the reaction itself are sensitive to moisture, which can lead to the formation of hydrolysis byproducts. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or GC.

  • Side Reactions: Undesired side reactions can consume starting materials. Temperature control is crucial; ensure the reaction is maintained at the optimal temperature.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification. Optimize your extraction and chromatography procedures.

Q4: I am observing unexpected peaks in the NMR spectrum of my product. What could they be?

A4: Unexpected peaks in the NMR spectrum can be attributed to the common impurities listed in Q1.

  • ¹H NMR: Look for signals corresponding to pinacol (a sharp singlet for the methyl groups), triethylamine (characteristic quartet and triplet), and residual solvents.

  • ³¹P NMR: This is particularly useful for identifying phosphorus-containing impurities. The unoxidized precursor, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, will have a distinct chemical shift from the desired product. Phosphoric acid from hydrolysis will also show a characteristic peak.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue Potential Cause Troubleshooting Steps
Product is an oil or fails to crystallize Presence of solvent or other liquid impurities.1. Ensure all solvent has been removed under high vacuum. 2. Recrystallize the product from an appropriate solvent system (e.g., hexanes/diethyl ether). 3. Perform a GC or NMR analysis to identify the impurity.
Broad peaks in NMR spectrum Sample contains paramagnetic impurities or is undergoing chemical exchange.1. Filter the NMR sample through a small plug of silica gel. 2. Ensure the sample is dry and free of acidic or basic residues.
Inconsistent results in subsequent reactions Purity of the this compound is variable.1. Re-purify the reagent before use. 2. Store the compound under an inert atmosphere and in a desiccator to prevent degradation. 3. Always assess the purity of a new batch before use.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Signatures

ImpurityTypical Analytical MethodExpected Observation
PinacolGC, ¹H NMRGC peak, ¹H NMR singlet around 1.2 ppm.
TriethylamineGC, ¹H NMRGC peak, ¹H NMR quartet around 2.5 ppm and triplet around 1.0 ppm.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholaneGC, ³¹P NMRGC peak, distinct ³¹P NMR chemical shift (literature value around 176 ppm).
Phosphoric Acid³¹P NMR³¹P NMR singlet (chemical shift is concentration and pH dependent).
Residual SolventsGC, ¹H NMRGC peaks, characteristic ¹H NMR signals for common solvents.

Experimental Protocols

Key Experiment: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify volatile impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., anhydrous dichloromethane or ethyl acetate).

  • GC Instrument Conditions (Example):

    • Instrument: Agilent 6890N Gas Chromatograph (or equivalent).

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Product Peak / Total Area of All Peaks) x 100

Visualization

troubleshooting_workflow Troubleshooting Workflow for Impurities start Experiment Fails or Gives Poor Results check_purity Assess Purity of Starting Material (this compound) start->check_purity gc_nmr Perform GC and/or NMR Analysis check_purity->gc_nmr impurities_detected Impurities Detected? gc_nmr->impurities_detected identify_impurities Identify Impurities (Refer to Table 1) impurities_detected->identify_impurities Yes no_impurities Purity is High (>95%) impurities_detected->no_impurities No purify Purify Material (e.g., Recrystallization, Chromatography) identify_impurities->purify re_run_experiment Re-run Experiment with Purified Material purify->re_run_experiment end Successful Experiment re_run_experiment->end other_issues Investigate Other Experimental Parameters (e.g., reaction conditions, other reagents) no_impurities->other_issues other_issues->end

Caption: Logical workflow for troubleshooting experiments involving this compound.

References

Technical Support Center: Managing Exothermic Reactions with 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organophosphorus reagent. It is commonly used in organic synthesis, particularly for the development of phosphonates and phosphonamidates, which are important intermediates in pharmaceuticals and agrochemicals.[1] Its thermal stability and solubility in organic solvents make it suitable for a range of reaction conditions.[1]

Q2: What are the known thermal hazards associated with this compound?

Q3: What are the general safety precautions for handling this reagent?

Standard laboratory safety protocols should be followed. This includes working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves.[3] It is crucial to avoid mixing this reagent with incompatible chemicals, such as strong oxidizing agents.[4] An emergency plan should be in place to handle accidental spills or unexpected reactions.[3][5]

Q4: How does the scale of the reaction affect the thermal risk?

The risk of a thermal runaway reaction increases significantly with the scale of the experiment.[2] The heat generated is proportional to the volume of the reactants (a cubic function), while the heat removal capacity is related to the surface area of the reactor (a square function).[2] Therefore, a reaction that is easily controlled on a small scale may become hazardous when scaled up.

Troubleshooting Guide

Issue 1: Unexpected Temperature Increase During Reagent Addition

  • Question: I am observing a rapid and unexpected temperature rise while adding this compound to my reaction mixture. What should I do?

  • Answer:

    • Stop the Addition: Immediately cease the addition of the reagent.

    • Enhance Cooling: Increase the cooling to the reactor. This can be done by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

    • Increase Agitation: Ensure the reaction mixture is being stirred efficiently to promote heat transfer to the reactor walls.

    • Monitor Temperature and Pressure: Keep a close watch on the reaction temperature and pressure. If they continue to rise uncontrollably, proceed to the emergency procedures for a runaway reaction.

    • Dilution: If safe and feasible, adding a cold, inert solvent can help to absorb some of the excess heat and dilute the reactants.

Issue 2: Localized Hotspots in the Reaction Mixture

  • Question: I suspect there are localized hotspots in my reactor, even though the overhead temperature reading is within the safe range. What could be the cause and how can I address it?

  • Answer:

    • Cause: Inadequate mixing is a common cause of localized hotspots. This can be due to insufficient stirring speed, an inappropriately sized or shaped stirrer, or high viscosity of the reaction mixture.

    • Solution:

      • Improve Agitation: Increase the stirring speed to improve the homogeneity of the reaction mixture.

      • Check Equipment: Ensure the stirrer is properly positioned and is suitable for the scale and viscosity of the reaction.

      • Consider Dilution: Adding a suitable solvent can reduce the viscosity and improve mixing.

Issue 3: Thermal Runaway

  • Question: My reaction is showing signs of a thermal runaway (rapid, uncontrolled increase in temperature and pressure). What is the emergency procedure?

  • Answer:

    • Alert Personnel: Immediately alert all personnel in the laboratory.[6][7]

    • Activate Emergency Systems: If available, activate any emergency shutdown or quenching systems.

    • Evacuate: Evacuate the immediate area and follow your laboratory's emergency evacuation plan.[6][7]

    • Do Not Attempt to Control Manually: Do not attempt to regain control of a runaway reaction manually.

    • Emergency Services: Contact your institution's emergency response team or the local fire department and inform them of the situation, including the chemicals involved.[5]

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
CAS Number16352-18-4[8]
Molecular FormulaC6H13O3P[8]
Molecular Weight164.14 g/mol [8]
AppearanceWhite to off-white powder or crystal[8]
Purity>95.0% (GC)[8]
Incompatible MaterialsStrong oxidizing agents[4]

Table 2: General Recommendations for Managing Exothermic Reactions

ParameterRecommendationRationale
Reagent Addition Slow, controlled addition of the limiting reagent.To allow for efficient heat removal and prevent accumulation of unreacted material.
Cooling Use a cooling bath with a temperature significantly lower than the desired reaction temperature.Provides a larger driving force for heat removal.
Agitation Maintain vigorous and efficient stirring throughout the reaction.Ensures temperature homogeneity and efficient heat transfer.
Concentration Use the lowest practical concentration of reactants.Dilution with a suitable solvent increases the heat capacity of the system.
Scale-up Perform a thorough thermal hazard assessment before scaling up any reaction.The risk of thermal runaway increases with scale.[2]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Reaction (Illustrative)

Disclaimer: This is a general guideline and must be adapted based on a thorough risk assessment for the specific reaction being performed.

  • Setup:

    • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a dropping funnel for reagent addition, and a nitrogen inlet.

    • Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone) on a magnetic stirrer plate.

  • Inert Atmosphere:

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Initial Charge:

    • Charge the flask with the substrate and a suitable anhydrous solvent. .

    • Begin stirring and allow the mixture to cool to the desired initial temperature (e.g., 0 °C).

  • Reagent Addition:

    • Dissolve the this compound in a suitable anhydrous solvent in the dropping funnel.

    • Add the reagent solution dropwise to the stirred reaction mixture, monitoring the internal temperature closely.

    • Maintain the internal temperature within a narrow range (e.g., ± 2 °C) by adjusting the addition rate and the cooling bath temperature.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the desired temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

  • Quenching:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., a cold, saturated aqueous solution of ammonium chloride). Caution: Quenching can also be exothermic.

  • Work-up:

    • Proceed with the standard aqueous work-up and purification procedures.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_safety Safety Measures A Assemble and dry glassware B Charge initial reactants and solvent A->B C Establish inert atmosphere B->C D Cool to initial temperature C->D E Controlled addition of This compound D->E F Monitor temperature and pressure continuously E->F G Maintain reaction at target temperature F->G Adjust cooling/ addition rate H Monitor reaction progress G->H I Reaction completion check H->I J Controlled quenching I->J K Product isolation and purification J->K S1 Emergency cooling ready S2 Quenching agent prepared S3 Personal Protective Equipment (PPE) worn

Caption: A typical workflow for safely conducting potentially exothermic reactions.

Troubleshooting_Tree Troubleshooting Thermal Excursions Start Unexpected Temperature Rise Detected StopAddition Stop Reagent Addition Immediately Start->StopAddition IncreaseCooling Increase Cooling StopAddition->IncreaseCooling CheckAgitation Check/Increase Agitation IncreaseCooling->CheckAgitation Monitor Monitor Temperature and Pressure CheckAgitation->Monitor IsControlled Is Temperature Controlled? Monitor->IsControlled Resume Resume Addition Cautiously IsControlled->Resume Yes Emergency Initiate Emergency Procedures (Evacuate, Alert Supervisor) IsControlled->Emergency No

Caption: A decision tree for troubleshooting unexpected temperature increases.

References

chemoselectivity issues with 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this versatile phosphonylating agent.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during phosphorylation reactions using this compound.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired phosphonate or phosphonamidate product. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low or no product formation. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the this compound is of high purity and has been stored under anhydrous conditions to prevent hydrolysis.

  • Reaction Conditions:

    • Temperature: While the reagent is thermally stable, the optimal temperature for your specific substrate may vary. Consider performing the reaction at a slightly elevated temperature, for example, from room temperature to 50-80 °C.

    • Solvent: Use a dry, aprotic solvent such as THF, dichloromethane, or acetonitrile. The presence of water or other protic impurities can consume the reagent.

    • Base: The choice and stoichiometry of the base are critical. For alcohol phosphorylation, a non-nucleophilic base like triethylamine or diisopropylethylamine is commonly used. For less reactive alcohols, a stronger base might be required. Ensure the base is added to the substrate before the phosphonylating agent.

  • Substrate Reactivity: Highly hindered alcohols or electronically deactivated nucleophiles may react slowly. In such cases, longer reaction times or more forcing conditions may be necessary.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Chemoselectivity in Polyfunctional Substrates

Question: My substrate contains both hydroxyl and amino groups, and I am observing a mixture of O- and N-phosphorylated products. How can I improve the chemoselectivity for O-phosphorylation?

Answer:

Achieving high chemoselectivity in the presence of multiple nucleophilic sites can be challenging. Here are some strategies to favor O-phosphorylation:

  • Protecting Groups: The most reliable method to ensure chemoselectivity is to protect the more nucleophilic functional group. In the case of amino alcohols, the amine group can be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the phosphorylation reaction. The protecting group can then be removed in a subsequent step.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the more reactive nucleophile (typically the amine) will still react, but the rate of the competing reaction may be significantly reduced.

  • Order of Addition: Adding the base to the substrate before the phosphonylating agent is crucial. Pre-forming the alkoxide of the alcohol can enhance its nucleophilicity relative to the neutral amine.

  • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of different functional groups. Experiment with a range of anhydrous aprotic solvents (e.g., THF, CH₂Cl₂, MeCN) to find the optimal conditions for your substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: It is primarily used as a phosphonylating agent in organic synthesis for the preparation of phosphonates and phosphonamidates.[1][2] Its thermal stability and good solubility in organic solvents make it a versatile reagent.[1]

Q2: How does steric hindrance of the substrate affect the reaction?

A2: Steric hindrance around the nucleophilic center (e.g., a hydroxyl or amino group) can significantly decrease the reaction rate. Primary alcohols will generally react faster than secondary alcohols, and tertiary alcohols may not react at all under standard conditions.

Q3: What are some common side reactions to be aware of?

A3: The primary side reaction is hydrolysis of the this compound by any trace moisture present in the reaction mixture. This will consume the reagent and lead to lower yields. In the presence of multiple nucleophiles, lack of chemoselectivity can lead to a mixture of products.

Q4: Is it necessary to use a base in the reaction?

A4: Yes, a base is typically required to deprotonate the nucleophile (e.g., alcohol or amine), increasing its nucleophilicity and facilitating the reaction with the phosphonylating agent. For alcohol phosphorylation, a common strategy is to use one equivalent of a non-nucleophilic amine base.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material. Alternatively, ³¹P NMR spectroscopy can be used to monitor the appearance of the phosphonate or phosphonamidate product, which will have a characteristic chemical shift.

Data Presentation

Table 1: Illustrative Reactivity of this compound with Various Nucleophiles

Nucleophile TypeSubstrate ExampleTypical Reaction Time (h)Expected Yield (%)Key Considerations
Primary Alcohol1-Butanol2-485-95Generally high reactivity.
Secondary Alcohol2-Butanol6-1260-80Slower reaction due to steric hindrance.
Tertiary Alcoholtert-Butanol>24<10Very low reactivity due to significant steric hindrance.
Primary AmineButylamine1-390-98Generally faster reaction than with alcohols.
Aromatic AmineAniline4-870-85Lower nucleophilicity compared to aliphatic amines.

Note: The data in this table is illustrative and based on general principles of chemical reactivity. Actual reaction times and yields will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Phosphorylation of an Alcohol

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and a dry, aprotic solvent (e.g., THF, 0.1-0.5 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Basification: Cool the solution to 0 °C and add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) dropwise. Stir the mixture for 15-30 minutes at 0 °C.

  • Phosphonylation: In a separate flask, dissolve this compound (1.1 eq.) in the same dry, aprotic solvent. Add this solution dropwise to the alcohol/base mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired phosphonate.

Visualizations

Chemoselectivity_Pathway Substrate Substrate with -OH and -NH2 Mixture Mixture of Products Substrate->Mixture Uncontrolled Conditions Reagent This compound Reagent->Substrate O_Phos O-Phosphorylated Product N_Phos N-Phosphorylated Product Mixture->O_Phos Favored Pathway Mixture->N_Phos Competing Pathway

Caption: General reaction pathway illustrating the chemoselectivity issue.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Experiment issue_node Low or No Product? start->issue_node check_reagents Check Reagent Quality & Purity issue_node->check_reagents Yes success Successful Phosphorylation issue_node->success No check_conditions Optimize Reaction Conditions (Temp, Time, Base) check_reagents->check_conditions check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture check_moisture->issue_node

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to Phosphonylating Agents: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the introduction of a phosphonate moiety is a critical step in the development of a wide array of bioactive molecules, including antiviral and anticancer prodrugs. The choice of phosphonylating agent is paramount, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, commonly known as pinacol phosphonate, with other prevalent phosphonylating agents. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.

Performance Comparison of Phosphonylating Agents

The efficacy of a phosphonylating agent is typically assessed by its performance in key C-P bond-forming reactions, such as the Pudovik and Michaelis-Arbuzov reactions. Below, we present a comparative summary of yields for the synthesis of α-hydroxyphosphonates via the Pudovik reaction, a common application for these reagents.

Table 1: Comparison of Phosphonylating Agents in the Pudovik Reaction of Benzaldehyde

Phosphonylating AgentCatalyst/ConditionsReaction TimeYield (%)Reference
This compound Base catalyst (e.g., DBU)Varies (typically several hours)Good to excellent[1]
Diethyl PhosphitePiperazine, Solvent-free, GrindingMinutes92[2]
Diethyl PhosphiteMagnesium Oxide2 hoursGood to excellent[3]
Diisopropyl PhosphiteTriethylamineVaries55 (with trans-cinnamaldehyde)[3]
Diphenyl H-phosphonateBase catalystVariesGood to excellent[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and conditions may vary.

Key Characteristics of Phosphonylating Agents

This compound (Pinacol Phosphonate):

  • Advantages: This cyclic phosphonate ester is a versatile and stable reagent. Its pinacol protecting group can be readily removed under mild conditions. It is particularly useful in the hydrophosphorylation of alkenes and alkynes and serves as a precursor to phosphonic acids and their derivatives.[5] Its thermal stability and good solubility in organic solvents make it suitable for a range of reaction conditions.[6]

  • Disadvantages: The steric hindrance of the pinacol group might influence reactivity with certain substrates.

Diphenyl H-phosphonate (DPHP):

  • Advantages: DPHP is a commercially available and cost-effective reagent. It is known for its high reactivity in the phosphonylation of nucleosides, often proceeding quickly and with high yields.[7]

  • Disadvantages: The phenoxy groups may require harsher conditions for removal compared to the pinacol group.

Pyro-H-phosphonates:

  • Advantages: These reagents are highly reactive and can be prepared in situ. They are effective for the phosphonylation of a variety of alcohols, including sensitive substrates like nucleosides.[7]

  • Disadvantages: They can be less stable than other phosphonylating agents and may require careful handling.

Dialkyl Phosphites (e.g., Diethyl Phosphite, Diisopropyl Phosphite):

  • Advantages: These are widely used and readily available reagents for the Pudovik and related reactions. They offer a straightforward route to a variety of phosphonates.[3][8]

  • Disadvantages: The reactivity can be lower compared to more activated phosphonylating agents, sometimes requiring harsher conditions or longer reaction times.

Experimental Protocols

Below are detailed methodologies for key experiments involving phosphonylation reactions.

Protocol 1: Synthesis of Diethyl [hydroxy(phenyl)methyl]phosphonate via Pudovik Reaction

This protocol describes the synthesis of an α-hydroxyphosphonate using diethyl phosphite and benzaldehyde.

Materials:

  • Diethyl phosphite

  • Benzaldehyde

  • Magnesium oxide

  • Dichloromethane

  • Calcium chloride

  • n-hexane

Procedure:

  • To a stirred mixture of diethyl phosphite (0.02 mol) and benzaldehyde (0.02 mol) at room temperature, add magnesium oxide (2 g).[3]

  • Continue stirring the mixture for 2 hours.[3]

  • After the reaction is complete, wash the mixture with dichloromethane (50 ml).[3]

  • Dry the organic layer with calcium chloride.[3]

  • Evaporate the solvent to obtain the crude product.[3]

  • Crystallize the product from n-hexane to yield pure diethyl [hydroxy(phenyl)methyl]phosphonate.[3]

Protocol 2: General Procedure for the Base-Catalyzed Pudovik Reaction

This protocol outlines a general procedure for the synthesis of α-hydroxyphosphonates.

Materials:

  • Aldehyde or ketone

  • Dialkyl phosphite

  • Base catalyst (e.g., diethylamine)

  • Appropriate solvent

Procedure:

  • Dissolve the aldehyde or ketone and the dialkyl phosphite in a suitable solvent in a round-bottom flask.[8]

  • Cool the reaction mixture to 0 °C in an ice bath.[8]

  • Add the base catalyst (e.g., diethylamine) dropwise to the stirred mixture.[8]

  • Allow the reaction to proceed at the specified temperature for the required duration.[8]

  • Upon completion, evaporate the solvent under reduced pressure.[8]

  • Purify the crude product by column chromatography to obtain the desired α-hydroxyphosphonate.[8]

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the application and experimental context of phosphonylating agents, the following diagrams are provided.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK 1. Ligand Binding & Dimerization RTK->RTK Grb2 Grb2 (Adaptor Protein) RTK->Grb2 3. Recruitment of Adaptor Proteins PI3K PI3K RTK->PI3K 3. Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation (P) ERK ERK MEK->ERK Phosphorylation (P) Cellular_Response Cellular Response (Proliferation, Survival, etc.) ERK->Cellular_Response PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Cellular_Response

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway initiated by ligand binding.

Phosphonylation_Experimental_Workflow Start Start Setup Reaction Setup: - Add Substrate (Aldehyde/Ketone) - Add Phosphonylating Agent - Add Solvent Start->Setup Cooling Cool Reaction Mixture (e.g., 0°C) Setup->Cooling Catalyst Add Catalyst (e.g., Base) Cooling->Catalyst Reaction Stir at Controlled Temperature (Monitor by TLC/NMR) Catalyst->Reaction Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Reaction->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Workup->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a phosphonylation reaction.

References

A Comparative Guide to Phosphorylating Reagents: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide vs. 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the introduction of phosphorus-containing moieties is a critical strategy for modulating the biological activity, solubility, and pharmacokinetic properties of molecules. This guide provides a detailed comparison of two key reagents employed for this purpose: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide and 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. We present a comprehensive analysis of their chemical properties, reactivity, and applications, supported by available data and generalized experimental protocols to assist researchers in selecting the appropriate reagent for their synthetic needs.

At a Glance: Key Chemical and Physical Properties

A summary of the fundamental properties of both compounds is presented below, highlighting their key structural and physical differences.

PropertyThis compound2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
CAS Number 16352-18-414812-59-0
Molecular Formula C₆H₁₃O₃PC₆H₁₂ClO₂P
Molecular Weight 164.14 g/mol 182.59 g/mol
Appearance White to off-white powder or crystalsSolid
Boiling Point Not readily available81.5-82 °C at 13 mmHg[1][2]
Density Not readily available1.149 g/cm³[1][2]
Refractive Index Not readily availablen20/D 1.471[2]
Primary Function Phosphonylating agentPhosphitylating agent

Reactivity and Mechanism of Action

The fundamental difference between these two reagents lies in the oxidation state of the phosphorus atom and, consequently, their mode of action in phosphorylation reactions.

This compound is a P(V) reagent and acts as a phosphonylating agent . It introduces a phosphonate group, which is a phosphorus atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms and a carbon atom. This reagent is noted for its thermal stability and solubility in organic solvents, making it suitable for a range of reaction conditions.[3] The reaction typically proceeds via nucleophilic attack on the phosphorus atom, leading to the opening of the dioxaphospholane ring.

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a P(III) reagent that functions as a phosphitylating agent . It introduces a phosphite group, which can be subsequently oxidized to a phosphate. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution at the phosphorus center.[1] The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) at the phosphorus atom. The presence of the four methyl groups on the dioxaphospholane ring is reported to reduce the reactivity of this reagent compared to its non-methylated counterpart, which can lead to sharper spectral resolution in ³¹P NMR analysis of the products.[1]

G cluster_0 This compound (Phosphonylation) cluster_1 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Phosphitylation) A Reagent A (P=O) ProductA Phosphonate Product A->ProductA Nucleophilic Attack & Ring Opening NuH Nucleophile (R-OH, R-NH2) NuH->ProductA B Reagent B (P-Cl) IntermediateB Phosphite Intermediate B->IntermediateB SN2 Substitution NuH2 Nucleophile (R-OH, etc.) NuH2->IntermediateB ProductB Phosphate Product IntermediateB->ProductB Oxidation

Figure 1. Comparative reaction pathways.

Applications in Research and Development

Both reagents are valuable tools in the synthesis of phosphorus-containing compounds, with distinct areas of application.

Application AreaThis compound2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Drug Development Intermediate in the synthesis of various pharmaceuticals.[3] Used to create phosphonates and phosphonamidates.[3]Synthesis of glycosyl donors for complex carbohydrate synthesis.[2][4] Preparation of ligands for transition metal catalysis.
Agrochemicals Employed in the formulation of pesticides.[3]Not a primary reported application.
Polymer Chemistry Acts as a stabilizer in polymer production.[3]Not a primary reported application.
Analytical Chemistry Not a primary reported application.Derivatizing agent for lignin samples for ³¹P NMR analysis.[1][2][4]

Experimental Protocols

While specific reaction conditions should be optimized for each substrate, the following provides a general workflow for the use of each reagent.

General Protocol for Phosphonylation using this compound

This protocol is a generalized procedure for the phosphonylation of an alcohol.

G start Start dissolve Dissolve Substrate (e.g., alcohol) and Reagent A in an aprotic solvent (e.g., THF, CH2Cl2) start->dissolve add_base Add a non-nucleophilic base (e.g., triethylamine, DBU) to scavenge the acidic proton dissolve->add_base react Stir at room temperature or heat as required. Monitor by TLC or LC-MS. add_base->react workup Aqueous workup to remove salts and excess reagents react->workup purify Purify the phosphonate product by column chromatography workup->purify end End purify->end

Figure 2. Phosphonylation workflow.
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable anhydrous aprotic solvent (e.g., THF, dichloromethane, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or DBU; 1.5-2.0 equivalents) to the reaction mixture to neutralize the acidic proton generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired phosphonate.

General Protocol for Phosphitylation using 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

This protocol outlines a general procedure for the phosphitylation of an alcohol followed by oxidation.

G start Start dissolve Dissolve substrate (e.g., alcohol) and a base (e.g., pyridine) in an anhydrous aprotic solvent (e.g., CH2Cl2) start->dissolve cool Cool the reaction mixture to 0 °C dissolve->cool add_reagent Add 2-Chloro-4,4,5,5-tetramethyl- 1,3,2-dioxaphospholane dropwise cool->add_reagent react Stir at 0 °C to room temperature. Monitor by ³¹P NMR or TLC. add_reagent->react oxidize Add an oxidizing agent (e.g., m-CPBA or I2/H2O) to the phosphite intermediate react->oxidize workup Aqueous workup oxidize->workup purify Purify the phosphate product by column chromatography workup->purify end End purify->end

Figure 3. Phosphitylation-oxidation workflow.
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1 equivalent) and a base (e.g., pyridine or triethylamine; 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Reagent: Cool the solution to 0 °C and add a solution of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (1.1-1.2 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the formation of the phosphite intermediate by TLC or ³¹P NMR spectroscopy.

  • Oxidation: Once the phosphitylation is complete, cool the reaction mixture back to 0 °C and add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or a solution of iodine in THF/water) portion-wise until the phosphite is fully converted to the phosphate.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (if iodine was used) or sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purification: Purify the crude phosphate product by column chromatography.

Conclusion

This compound and 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are both valuable reagents for introducing phosphorus-containing groups into organic molecules. The choice between them hinges on the desired final product and the specific synthetic strategy.

  • This compound is the reagent of choice for the direct synthesis of phosphonates and phosphonamidates . Its stability and straightforward reactivity make it a versatile tool in pharmaceutical and agrochemical research.

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is ideal for the preparation of phosphite intermediates , which can then be oxidized to phosphates . It is particularly well-suited for applications requiring a milder phosphitylating agent, such as in the derivatization of sensitive substrates for analytical purposes or in the synthesis of complex biomolecules like glycosyl donors.

Researchers and drug development professionals should consider the target functionality, the sensitivity of their substrate, and the overall synthetic route when selecting between these two powerful phosphorylating agents.

References

efficacy of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Suzuki vs Stille coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of new chemical bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with diverse functions. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two key transformations: the formation of carbon-phosphorus (C-P) bonds utilizing 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide (also known as pinacol phosphonate), and the classic carbon-carbon (C-C) bond formation through Suzuki-Miyaura and Stille couplings.

This publication will delve into the efficacy, scope, and experimental considerations of these reactions, offering a valuable resource for researchers engaged in the synthesis of novel organic materials, pharmaceuticals, and agrochemicals where both organophosphorus and biaryl moieties are of significant interest.

At a Glance: C-P vs. C-C Cross-Coupling

FeatureC-P Coupling (with Pinacol Phosphonate)C-C Suzuki CouplingC-C Stille Coupling
Bond Formed Carbon-PhosphorusCarbon-CarbonCarbon-Carbon
Phosphorus Source This compoundNot ApplicableNot Applicable
Key Nucleophile H-Phosphonate (from pinacol phosphonate)Organoboron compoundOrganostannane compound
Toxicity of Byproducts LowLow (Boric acid derivatives)High (Organotin compounds)
Reaction Conditions Often requires an oxidantRequires a baseGenerally neutral, can be milder
Key Application Synthesis of arylphosphonatesSynthesis of biaryls, polyenes, etc.Synthesis of complex molecules, tolerates many functional groups

Performance Comparison: Quantitative Data

The following tables provide a comparative overview of the reaction conditions and yields for palladium-catalyzed C-P and C-C cross-coupling reactions.

Table 1: Palladium-Catalyzed C-P Bond Formation with H-Phosphonates

This table summarizes the conditions for the phosphonylation of arylboronic esters (a Suzuki-type C-P coupling) and aryl halides (Hirao reaction). H-phosphonates can be generated from reagents like this compound.

EntryAryl PartnerP-ReagentCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acid pinacol esterDiethyl phosphitePd(OAc)₂ (5)-Ag₂CO₃, (CH₃)₄NClEthanol802485[1]
2Phenylboronic acid pinacol esterDiethyl phosphitePd(OAc)₂ (5)-Ag₂CO₃, (CH₃)₄NClEthanol802478[1]
34-Chlorophenylboronic acid pinacol esterDiethyl phosphitePd(OAc)₂ (5)-Ag₂CO₃, (CH₃)₄NClEthanol802462[1]
42-ChloropyrazineDiethyl phosphitePd(OAc)₂ (1)dppf (1)Et₃NDMF110-67[2]
54-Bromopyridine HClDiisopropyl phosphitePd(OAc)₂ (1)dppf (1)i-Pr₂NEtDMF110-70[2]
6IodobenzeneDiethyl phosphitePd(PPh₃)₄ (5)-Et₃NNeat100395

Table 2: Palladium-Catalyzed C-C Bond Formation (Suzuki and Stille Reactions)

This table presents typical conditions for Suzuki and Stille C-C coupling reactions for comparison.

EntryCoupling TypeAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Suzuki4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME801295
2Suzuki4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene1001898
3Suzuki3-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001894
4Stille4-IodotolueneTributyl(phenyl)stannanePd(PPh₃)₄ (2)--Toluene1001691
5Stille4-ChlorotolueneTributyl(phenyl)stannanePd₂(dba)₃ (1)P(t-Bu)₃ (2)CsFDioxane1001285
6Stille1-Iodo-4-nitrobenzeneTributyl(vinyl)stannanePd(PPh₃)₄ (2)--THF60692

Reaction Mechanisms and Experimental Workflows

The catalytic cycles for these cross-coupling reactions share fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the specific intermediates and pathways differ, influencing the reaction conditions and outcomes.

Catalytic Cycles

Suzuki_CP_Coupling Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-X Aryl_Bpin Ar-B(pin) PdII_Complex Ar-Pd(II)-X(L)n Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation HPin H-P(O)(OR)₂ (from Pinacol Phosphonate) HPin->Transmetalation Base PdII_P_Complex Ar-Pd(II)-P(O)(OR)₂(L)n Transmetalation->PdII_P_Complex Reductive_Elimination Reductive Elimination PdII_P_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-P(O)(OR)₂ Reductive_Elimination->Product

Catalytic Cycle for Suzuki-type C-P Coupling.

Stille_CC_Coupling Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar¹-X Aryl_Halide Ar¹-X PdII_Complex Ar¹-Pd(II)-X(L)n Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Organostannane Ar²-SnR₃ Organostannane->Transmetalation PdII_Aryl_Complex Ar¹-Pd(II)-Ar²(L)n Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar¹-Ar² Reductive_Elimination->Product

Catalytic Cycle for Stille C-C Coupling.
Experimental Workflows

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Glassware under Inert Atmosphere (N₂ or Ar) reagents Add Aryl Partner, Catalyst, Ligand (if any), and Solvent start->reagents degas Degas the Mixture reagents->degas add_nucleophile Add Nucleophile (Organoboron/Organotin/ H-Phosphonate) and Base/Additive degas->add_nucleophile heat Heat to Desired Temperature and Stir add_nucleophile->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Chromatography dry->purify

General Experimental Workflow for Cross-Coupling Reactions.

Detailed Experimental Protocols

Protocol 1: Suzuki-Type C-P Coupling of an Arylboronic Acid Pinacol Ester with a Dialkyl Phosphite[1]

This protocol describes a representative palladium-catalyzed oxidative cross-coupling for the synthesis of a diethyl arylphosphonate.

  • Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the arylboronic acid pinacol ester (0.75 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol, 5 mol%), silver(I) carbonate (Ag₂CO₃, 207 mg, 0.75 mmol, 1.5 equiv.), and tetramethylammonium chloride (82 mg, 0.75 mmol, 1.5 equiv.).

  • Reagent Addition: Add the dialkyl phosphite (e.g., diethyl phosphite, 0.5 mmol, 1.0 equiv.) and ethanol (3.0 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite, and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Standard Suzuki C-C Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv.) in a dry reaction vessel.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Workup and Purification: Cool the reaction to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Standard Stille C-C Coupling of an Aryl Iodide with an Organostannane

This protocol outlines a typical Stille cross-coupling reaction.

  • Reaction Setup: To a flame-dried flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a degassed solvent (e.g., toluene).

  • Reagent Addition: Add the aryl iodide (1.0 mmol, 1.0 equiv.) followed by the organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (around 100-110 °C) and stir for the required time (typically 6-24 hours).

  • Workup and Purification: After cooling, the solvent is removed in vacuo. The residue is redissolved in an organic solvent and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried, concentrated, and purified by column chromatography.

Conclusion

Both C-P and C-C cross-coupling reactions are indispensable tools in modern organic synthesis. The use of This compound and its derivatives in palladium-catalyzed reactions provides a powerful and direct route to valuable arylphosphonates, which are key intermediates in medicinal chemistry and materials science.

The choice between a C-P coupling and a traditional C-C coupling like the Suzuki or Stille reaction will ultimately depend on the synthetic target. For the synthesis of biaryl compounds, the Suzuki coupling is often the method of choice due to the low toxicity of its reagents and byproducts. The Stille coupling, while employing toxic organotin reagents, offers excellent functional group tolerance and is highly reliable for complex molecule synthesis. When the target molecule requires a phosphonate moiety, the direct C-P coupling strategies, such as the Hirao reaction or the oxidative coupling with boronic esters, offer an efficient and atom-economical approach.

This guide provides the fundamental data and protocols to assist researchers in selecting and implementing the most appropriate cross-coupling strategy for their specific synthetic needs.

References

A Comparative Analysis of Phosphine Oxides in Catalysis: Evaluating 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand or catalyst is paramount for the success of synthetic transformations. This guide provides a comparative overview of the catalytic activity of phosphine oxides, with a focus on 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide and its performance relative to other commonly employed phosphine oxides in palladium-catalyzed cross-coupling reactions.

While direct, head-to-head comparative studies detailing the catalytic performance of this compound against other phosphine oxides are not extensively documented in publicly available literature, this guide synthesizes available data on analogous phosphine oxides to offer valuable insights. Phosphine oxides have emerged as effective stabilizing ligands in palladium-catalyzed reactions, preventing the agglomeration and precipitation of palladium black, which can lead to catalyst deactivation. This stabilizing effect often results in more reproducible reaction rates and higher yields.

Quantitative Comparison of Phosphine Oxide Ligands in Palladium-Catalyzed Cross-Coupling

A study by D. M. T. Chan, K. A. DeKorver, and K. A. Scheidt investigated the effect of various phosphine oxide ligands on the rate of a palladium-catalyzed cross-coupling reaction between potassium (4-methoxyphenyl)dimethylsilanolate and 4-bromobenzotrifluoride. The results highlight the significant rate enhancement provided by phosphine oxide ligands compared to their phosphine counterparts and a "ligandless" system.

Ligand/AdditiveTime to Completion (min)Conversion (%)
dppb(O)₂< 15> 95
dppf(O)₂< 15> 95
Triphenylphosphine oxide (2 equiv.)< 15> 95
Triphenylphosphine oxide (1 equiv.)< 15> 95
dppb(O)70~80
dppb100~80
None> 30 (stalled)~40

Data sourced from a qualitative kinetics study on the cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate and 4-bromobenzotrifluoride.[1]

The data clearly demonstrates that bis(phosphine oxides) like dppb(O)₂ and dppf(O)₂ dramatically accelerate the reaction. Notably, the simple and inexpensive triphenylphosphine oxide provided a comparable rate enhancement.[1] This suggests that even simple phosphine oxides can play a crucial role in stabilizing the active catalytic species and improving reaction efficiency.

While specific data for this compound in this specific reaction is unavailable, its structural features as a cyclic phosphonate suggest it could also serve as an effective stabilizing ligand. Its thermal stability and solubility in organic solvents make it a suitable candidate for use in high-temperature reactions.[2]

Experimental Protocols

Below is a representative experimental protocol for a palladium-catalyzed cross-coupling reaction employing a phosphine oxide as a stabilizing ligand, based on the work of Chan, DeKorver, and Scheidt.[1]

General Procedure for Palladium-Catalyzed Cross-Coupling with a Phosphine Oxide Ligand:

Materials:

  • Allylpalladium(II) chloride dimer (APC) (precatalyst)

  • Phosphine oxide ligand (e.g., Triphenylphosphine oxide)

  • Potassium (4-methoxyphenyl)dimethylsilanolate

  • Aryl bromide (e.g., 4-bromobenzotrifluoride)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the allylpalladium(II) chloride dimer (2.5 mol%) and the phosphine oxide ligand (5 mol%).

  • Add anhydrous toluene to the vessel.

  • Add the potassium (4-methoxyphenyl)dimethylsilanolate and the aryl bromide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Experimental Workflow Visualization

The following diagrams illustrate the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-M Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R L L = Phosphine Oxide Ligand Ar-X Ar-X = Aryl Halide R-M R-M = Organometallic Reagent

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Pd precatalyst, phosphine oxide ligand, and solvent start->reagents add_reactants Add aryl halide and organometallic reagent reagents->add_reactants reaction Heat under inert atmosphere add_reactants->reaction monitoring Monitor reaction progress (TLC, GC, LC-MS) reaction->monitoring workup Quench, extract, and dry monitoring->workup Reaction Complete purification Purify by column chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to Purity Assessment of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: 31P NMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of chemical synthesis and quality control. This guide provides a comprehensive comparison of two analytical techniques for the purity assessment of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Gas Chromatography (GC).

This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparison of their performance based on established validation parameters. While Gas Chromatography is the industry-standard method for this particular compound, ³¹P NMR offers a powerful, non-destructive alternative with distinct advantages.

At a Glance: ³¹P NMR vs. Gas Chromatography for Purity Analysis

FeatureQuantitative ³¹P NMR (qNMR)Gas Chromatography (GC-FID)
Principle Measures the signal intensity of the ³¹P nucleus, which is directly proportional to the number of phosphorus atoms.Separates components of a mixture based on their volatility and interaction with a stationary phase, with detection by a Flame Ionization Detector (FID).
Selectivity Highly selective for phosphorus-containing compounds.Good selectivity based on chromatographic separation; co-elution can be a challenge.
Quantitation Absolute quantitation using a certified internal standard.Relative quantitation based on peak area percentage or absolute quantitation using a specific reference standard for the analyte.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.Typically requires dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds.
Analysis Time Longer per sample due to the need for long relaxation delays for accurate quantification.Faster per sample for routine analysis.
Structural Info Provides structural confirmation of the analyte and potential impurities.Provides retention time, which is characteristic but not definitive for structure.
Validation Data (Representative) See Table 1See Table 2

Quantitative Data Summary

The following tables summarize representative validation parameters for quantitative ³¹P NMR and GC-FID for the purity assessment of organophosphorus compounds. It is important to note that this data is compiled from studies on similar organophosphorus molecules and serves as a general comparison, as a direct comparative validation study on this compound is not publicly available.

Table 1: Representative Validation Data for Quantitative ³¹P NMR Purity Assay of Organophosphorus Compounds

Validation ParameterTypical PerformanceSource
Accuracy 98.0% - 102.0% recovery[1][2][3]
Precision (RSD) ≤ 2.0%[1][2][3]
Linearity (R²) ≥ 0.999[4]
Limit of Quantitation (LOQ) ~0.1% (w/w)[1]
Specificity High, based on unique ³¹P chemical shifts.[5]

Table 2: Representative Validation Data for Gas Chromatography (GC-FID) Purity Assay of Small Organic Molecules

Validation ParameterTypical PerformanceSource
Accuracy 97.0% - 103.0% recovery[6][7]
Precision (RSD) ≤ 2.0%[7][8]
Linearity (R²) ≥ 0.99[6][7]
Limit of Quantitation (LOQ) ~0.05% (area %)[9]
Specificity Dependent on column selectivity and resolution from impurities.[9][10]

Experimental Protocols

Quantitative ³¹P NMR Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., triphenyl phosphate, phosphonoacetic acid)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a suitable amount of the certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

    • Add a sufficient volume of deuterated solvent (e.g., 0.6 mL) to completely dissolve the sample and internal standard.

    • Vortex the solution to ensure homogeneity and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Key Parameters for Quantitation:

      • Use a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[9]

      • Employ a long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T1) of the phosphorus nuclei in both the analyte and the internal standard, to ensure full relaxation of the signals.[1]

      • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Where:

    • I = Integral value

    • N = Number of phosphorus nuclei

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by area percent normalization.

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetone, ethyl acetate)

  • Autosampler vials with caps

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Capillary GC column suitable for the analysis of polar organophosphorus compounds (e.g., a mid-polarity column).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent at a concentration of approximately 1 mg/mL.

    • Filter the solution if necessary and transfer it to an autosampler vial.

  • GC Method Parameters:

    • Inlet: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to avoid detector saturation.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 250 °C) at a controlled rate to ensure separation of the main component from any potential impurities.

    • Detector: FID at a high temperature (e.g., 280 °C) with optimized hydrogen and air flow rates.

  • Data Acquisition and Purity Calculation:

    • Inject the sample solution into the GC system.

    • Record the chromatogram.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent normalization:

Visualization of Workflows and Comparison

G Figure 1: Experimental Workflow for 31P qNMR Purity Assessment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte weigh_std Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D 31P Spectrum (Inverse-gated decoupling, long D1) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment using quantitative 31P NMR.

G Figure 2: Experimental Workflow for GC-FID Purity Assessment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte dissolve Dissolve in Volatile Solvent weigh_sample->dissolve transfer Transfer to Autosampler Vial dissolve->transfer gc_inject Inject into GC-FID transfer->gc_inject gc_run Chromatographic Separation gc_inject->gc_run integrate Integrate All Peaks gc_run->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for purity assessment using GC-FID.

G Figure 3: Logical Comparison of Validation Parameters cluster_params Validation Parameters (ICH Q2(R1)) Purity Purity Assessment of This compound qNMR Quantitative 31P NMR Purity->qNMR GC Gas Chromatography (GC-FID) Purity->GC Accuracy Accuracy qNMR->Accuracy Precision Precision qNMR->Precision Specificity Specificity qNMR->Specificity Linearity Linearity qNMR->Linearity LOQ Limit of Quantitation qNMR->LOQ GC->Accuracy GC->Precision GC->Specificity GC->Linearity GC->LOQ

Caption: Comparison of validation parameters for ³¹P NMR and GC.

Conclusion

Both quantitative ³¹P NMR and Gas Chromatography are powerful techniques for the purity assessment of this compound.

Gas Chromatography (GC-FID) is a well-established, robust, and high-throughput method suitable for routine quality control in a manufacturing environment. Its primary limitation is the reliance on chromatographic separation for specificity and the use of relative area percent for purity determination, which assumes that all impurities have the same response factor as the main component.

Quantitative ³¹P NMR , on the other hand, offers the significant advantage of being a primary analytical method that provides absolute purity without the need for a specific reference standard of the analyte itself.[1] It is highly specific to phosphorus-containing compounds and provides valuable structural information that can aid in the identification of impurities. While the analysis time per sample is longer, the simplified sample preparation and the richness of the information obtained make it an excellent tool for method validation, reference standard characterization, and in-depth analysis in research and development settings.

The choice between these two methods will depend on the specific application, the required level of accuracy, and the available instrumentation. For comprehensive characterization and validation, employing both techniques as orthogonal methods can provide the highest level of confidence in the purity of this compound.

References

A Comparative Analysis of Phosphonylating Agents: Reaction Times and Methodologies in Key Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and speed of phosphonylation are critical factors in the synthesis of a wide array of biologically important molecules, from oligonucleotides to α-aminophosphonates. The choice of phosphonylating agent and reaction methodology can significantly impact reaction times, yields, and the overall feasibility of a synthetic route. This guide provides a comparative study of the reaction times and experimental protocols for different phosphonylating agents in two major applications: oligonucleotide synthesis and the Kabachnik-Fields reaction.

Oligonucleotide Synthesis: H-Phosphonate vs. Phosphoramidite Chemistry

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The two most prominent methods for the solid-phase synthesis of these macromolecules are H-phosphonate and phosphoramidite chemistries. While both are effective, they differ significantly in their reaction cycles and, consequently, their reaction times.

The H-phosphonate method offers a simpler, two-step cycle for each nucleotide addition, leading to a shorter cycle time. In contrast, the phosphoramidite method involves a four-step cycle. However, phosphoramidite chemistry is renowned for its extremely high coupling efficiency, which can result in faster overall synthesis times for very long oligonucleotides.

Comparative Performance Data
FeatureH-Phosphonate ChemistryPhosphoramidite ChemistryReference
Synthesis Cycle 2 Steps (Deblocking, Coupling)4 Steps (Deblocking, Coupling, Capping, Oxidation)[1]
Coupling Time ~5-10 minutes~1-5 minutes[2]
Coupling Efficiency High, but can be slightly lower than phosphoramidite>99%[1]
Overall Synthesis Time Faster for short to medium-length oligonucleotidesCan be faster for very long oligonucleotides due to higher stepwise efficiency
Experimental Protocols

H-Phosphonate Coupling:

A solution of the nucleoside H-phosphonate monomer (e.g., 0.1 M in a 1:1 acetonitrile/pyridine mixture) is activated with a condensing agent (e.g., pivaloyl chloride or adamantoyl chloride). This activated mixture is then passed through the solid support column containing the growing oligonucleotide chain. The coupling reaction is typically allowed to proceed for 5 to 10 minutes.[2]

Phosphoramidite Coupling:

A solution of the nucleoside phosphoramidite monomer (e.g., 0.1 M in anhydrous acetonitrile) is mixed with an activator (e.g., tetrazole or a derivative thereof). This mixture is then delivered to the solid support. The coupling reaction is very rapid, often reaching completion in under a minute.

Experimental Workflow: Oligonucleotide Synthesis Cycle

Oligonucleotide_Synthesis_Comparison cluster_H_Phosphonate H-Phosphonate Cycle cluster_Phosphoramidite Phosphoramidite Cycle H_Start Start Cycle H_Deblock 1. Deblocking (Remove 5'-DMT group) H_Start->H_Deblock H_Couple 2. Coupling (Activate and couple H-phosphonate monomer) H_Deblock->H_Couple H_End End Cycle H_Couple->H_End P_Start Start Cycle P_Deblock 1. Deblocking (Remove 5'-DMT group) P_Start->P_Deblock P_Couple 2. Coupling (Activate and couple phosphoramidite monomer) P_Deblock->P_Couple P_Cap 3. Capping (Block unreacted 5'-OH groups) P_Couple->P_Cap P_Oxidize 4. Oxidation (P(III) to P(V)) P_Cap->P_Oxidize P_End End Cycle P_Oxidize->P_End

Caption: Comparison of H-Phosphonate and Phosphoramidite synthesis cycles.

The Kabachnik-Fields Reaction: A Multi-Component Phosphonylation

The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates, which are important building blocks in medicinal chemistry. This reaction involves an amine, a carbonyl compound, and a phosphonylating agent, typically a dialkyl phosphite. The reaction time is highly sensitive to the nature of the reactants, the presence of catalysts, and the reaction conditions.

While a direct side-by-side comparison of various phosphonylating agents under identical conditions is not extensively documented in a single study, the literature provides valuable insights into the factors influencing reaction rates. The use of microwave irradiation and catalysts has been shown to dramatically reduce reaction times from hours to minutes.

Factors Influencing Reaction Times in the Kabachnik-Fields Reaction:
  • Structure of the Phosphonylating Agent: The reactivity can vary between different dialkyl phosphites (e.g., dimethyl phosphite vs. diethyl phosphite) and other hydrophosphoryl compounds.

  • Catalysts: A wide range of Lewis and Brønsted acids, as well as other catalysts, can significantly accelerate the reaction.

  • Reaction Conditions: Microwave-assisted synthesis has been demonstrated to be significantly faster than conventional heating methods.[3][4] Solvent-free conditions can also impact reaction rates.

Illustrative Reaction Conditions and Times
Phosphonylating AgentCarbonyl CompoundAmineConditionsReaction TimeYield (%)Reference
Diethyl PhosphiteBenzaldehydeAnilineNeat, 100°C2.5 h85
Diethyl PhosphiteBenzaldehydeAnilineMicrowave, 100°C5 min92[3]
Dimethyl PhosphiteVarious AldehydesVarious AminesPhenylphosphonic acid catalyst, 80°C1.5 - 4 h82-96[5]
Diethyl PhosphiteVarious AldehydesVarious AminesNiCl₂, 82°C2 - 4 h80-95[5]

Note: The yields and reaction times are highly substrate-dependent. The data presented here is for illustrative purposes to highlight the effect of reaction conditions.

Experimental Protocol: Microwave-Assisted Kabachnik-Fields Reaction

A mixture of the aldehyde (1 mmol), amine (1 mmol), and diethyl phosphite (1.2 mmol) is placed in a sealed microwave vial. The reaction mixture is then irradiated in a microwave reactor at a set temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes). After cooling, the product can be purified by chromatography.[3][4]

Reaction Mechanism: The Kabachnik-Fields Reaction

The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, largely dependent on the nature of the reactants.

Kabachnik_Fields_Mechanism Reactants Amine + Carbonyl + Dialkyl Phosphite Imine_Pathway Imine Pathway Reactants->Imine_Pathway [Amine + Carbonyl] Hydroxyphosphonate_Pathway α-Hydroxyphosphonate Pathway Reactants->Hydroxyphosphonate_Pathway [Carbonyl + Phosphite] Imine Imine Intermediate Imine_Pathway->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Hydroxyphosphonate_Pathway->Hydroxyphosphonate Product α-Aminophosphonate Imine->Product + Dialkyl Phosphite Hydroxyphosphonate->Product + Amine - H2O

Caption: Competing pathways in the Kabachnik-Fields reaction mechanism.

Conclusion

The selection of a phosphonylating agent and the optimization of reaction conditions are paramount for efficient chemical synthesis. In oligonucleotide synthesis, the choice between H-phosphonate and phosphoramidite chemistry depends on the desired length of the oligonucleotide, with H-phosphonates offering a faster cycle time for shorter chains. For the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, the use of microwave irradiation and appropriate catalysts can dramatically reduce reaction times, making it a highly efficient method. Further kinetic studies providing direct quantitative comparisons of different phosphonylating agents under standardized conditions would be highly beneficial for the field.

References

A Comparative Guide to Greener Phosphonylation Methods for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of synthetic methodologies with minimal environmental impact is a growing priority. This guide provides an objective comparison of common phosphonylation methods, focusing on their green chemistry metrics and providing supporting experimental data to inform sustainable laboratory practices.

Phosphonates are crucial moieties in a wide array of pharmaceuticals and bioactive molecules. The methods to install these groups, however, can vary significantly in their environmental footprint. This comparison focuses on four widely used phosphonylation reactions: the Michaelis-Arbuzov, Kabachnik-Fields, Horner-Wadsworth-Emmons, and Pudovik reactions. We evaluate these methods based on key green chemistry principles, including reaction efficiency, solvent use, energy consumption, and waste generation.

Quantitative Comparison of Phosphonylation Methods

The following table summarizes key quantitative data for representative examples of each phosphonylation method, highlighting greener alternatives.

ReactionMethodTypical ConditionsReaction TimeYield (%)SolventKey ByproductsGreen Chemistry Metrics
Michaelis-Arbuzov Classical150-160 °C, neat2-4 h~85-92Solvent-freeAlkyl halideHigh atom economy in the main reaction, but high energy input and potential for hazardous byproducts.
Microwave-assisted150 W, neat5-10 min~90-92Solvent-freeAlkyl halideReduced energy consumption and reaction time. Avoids bulk solvents.[1]
Lewis Acid-CatalyzedRoom temperature1 h~85DichloromethaneLewis acid wasteMilder conditions, but uses a hazardous solvent and generates metallic waste.
Kabachnik-Fields Conventional60 °C, oil bath1 h~24AcetonitrileWaterOften requires catalysts and solvents, leading to lower atom economy and more waste.
Microwave-assisted100-120 °C, neat10-60 min~70-95Solvent-freeWaterCatalyst- and solvent-free conditions significantly improve the green profile.[2][3]
Horner-Wadsworth-Emmons ClassicalRoom temperatureSeveral hours~80-95THF, MeCNDialkylphosphate saltGenerates a water-soluble phosphate byproduct that is easily removed, but often uses organic solvents.[4]
Solvent-free, DBU/K₂CO₃Room temperature1 h>95 (E-selective)Solvent-freeDialkylphosphate salt, DBU, K₂CO₃Eliminates organic solvents and proceeds with high selectivity under mild conditions.[5]
Pudovik CatalyticRoom temperatureShortHighHexanesCatalyst wasteCan be performed under mild conditions with low catalyst loading, but may require organic solvents.[6]
Solvent-free, biosourced catalystSolventlessShortHighSolvent-freeCatalyst wasteUtilizes a green catalyst and avoids solvents, offering a highly sustainable option.[7]

Experimental Protocols

Detailed methodologies for key greener phosphonylation reactions are provided below.

Protocol 1: Solvent-Free Microwave-Assisted Michaelis-Arbuzov Reaction[1]

Materials:

  • Alkyl halide (e.g., dibromomethane, 1.0 eq)

  • Trialkyl phosphite (e.g., triethyl phosphite, 1.0 eq)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the alkyl halide and triethyl phosphite.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power of 150 W for 5-10 minutes.

  • Monitor the reaction for the disappearance of starting materials using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the product can often be used directly or purified by vacuum distillation.

Protocol 2: Solvent- and Catalyst-Free Microwave-Assisted Kabachnik-Fields Reaction[2][8]

Materials:

  • Aldehyde or ketone (e.g., 1-naphthaldehyde, 1.0 eq)

  • Amine (e.g., benzhydrylamine, 1.0 eq)

  • Dialkyl phosphite (e.g., diethyl phosphite, 1.5 eq)

  • Microwave reaction vial

  • Microwave reactor

Procedure:

  • Combine the aldehyde, amine, and dialkyl phosphite in a microwave reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the solvent-free mixture at 100-120°C for 10 to 60 minutes.

  • Monitor the reaction for completion using TLC or NMR.

  • After cooling, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane) for purification by column chromatography or recrystallization if necessary.

Protocol 3: Solvent-Free Horner-Wadsworth-Emmons Reaction[5]

Materials:

  • Aldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (1.0 eq)

  • Mortar and pestle

Procedure:

  • Grind the aldehyde, triethyl phosphonoacetate, DBU, and K₂CO₃ together in a mortar and pestle at room temperature.

  • Continue grinding for the time indicated by TLC analysis for the reaction to go to completion (typically 1 hour).

  • Add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 4: Green Pudovik Reaction using a Biosourced Catalyst[7]

Materials:

  • Aldehyde (1.0 eq)

  • Dialkyl phosphite (1.0 eq)

  • Biosourced catalyst (e.g., Eco-MgZnOx)

  • Reaction vessel

Procedure:

  • In a reaction vessel, mix the aldehyde and dialkyl phosphite.

  • Add the biosourced catalyst to the mixture.

  • Stir the reaction at room temperature under solventless conditions.

  • Monitor the progress of the reaction by TLC or other suitable analytical methods.

  • Upon completion, the catalyst can be filtered off, and the product purified as necessary.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the discussed phosphonylation methods.

Michaelis_Arbuzov_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Alkyl_Halide Alkyl Halide Reaction Alkyl_Halide->Reaction Trialkyl_Phosphite Trialkyl Phosphite Trialkyl_Phosphite->Reaction Conditions Heat or Microwave Conditions->Reaction Phosphonate Phosphonate Byproduct Alkyl Halide Byproduct Reaction->Phosphonate Reaction->Byproduct

Caption: General workflow of the Michaelis-Arbuzov reaction.

Kabachnik_Fields_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aldehyde_Ketone Aldehyde/ Ketone Reaction Aldehyde_Ketone->Reaction Amine Amine Amine->Reaction Dialkyl_Phosphite Dialkyl Phosphite Dialkyl_Phosphite->Reaction Conditions Microwave or Conventional Heat (often solvent/catalyst-free) Conditions->Reaction alpha_Aminophosphonate α-Aminophosphonate Water Water Reaction->alpha_Aminophosphonate Reaction->Water

Caption: General workflow of the Kabachnik-Fields reaction.

Horner_Wadsworth_Emmons_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Phosphonate_Ester Phosphonate Ester Reaction Phosphonate_Ester->Reaction Aldehyde_Ketone Aldehyde/ Ketone Aldehyde_Ketone->Reaction Base Base (e.g., DBU) Base->Reaction Conditions Room Temperature (often solvent-free) Conditions->Reaction Alkene Alkene Phosphate_Salt Dialkylphosphate Salt Reaction->Alkene Reaction->Phosphate_Salt

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Pudovik_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Aldehyde Reaction Aldehyde->Reaction Dialkyl_Phosphite Dialkyl Phosphite Dialkyl_Phosphite->Reaction Catalyst Base or Lewis Acid Catalyst->Reaction alpha_Hydroxyphosphonate α-Hydroxyphosphonate Reaction->alpha_Hydroxyphosphonate

Caption: General workflow of the Pudovik reaction.

Conclusion

The environmental impact of phosphonylation methods can be significantly mitigated by adopting modern, greener protocols. Microwave-assisted, solvent-free versions of the Michaelis-Arbuzov and Kabachnik-Fields reactions offer substantial improvements in terms of energy efficiency and waste reduction. The Horner-Wadsworth-Emmons reaction can also be performed under solvent-free conditions with high efficiency. The Pudovik reaction, particularly with the use of biosourced catalysts, presents a promising avenue for sustainable phosphonate synthesis. By considering the quantitative data and detailed protocols presented in this guide, researchers can make more informed decisions to reduce the environmental footprint of their synthetic endeavors in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide (CAS Number: 16352-18-4), ensuring compliance with safety regulations and promoting a secure laboratory environment.

The primary and mandated method for the disposal of this compound is through a licensed and certified hazardous waste management service. This ensures that the chemical is handled, treated, and disposed of in accordance with all applicable local and national regulations. Attempting to neutralize or dispose of this compound through standard laboratory drains is strictly prohibited and can pose significant safety and environmental hazards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Adherence to safety protocols is paramount to prevent accidental exposure.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.To protect eyes and skin from accidental splashes and contact.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.To minimize the potential for inhalation of any dust or vapors.
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material and any contaminated surfaces into a sealed, compatible container labeled as hazardous waste.To safely contain the spill and prevent further contamination.
Incompatible Materials Avoid contact with strong oxidizing agents and strong bases.To prevent potentially hazardous chemical reactions.

Step-by-Step Disposal Protocol

The following operational plan outlines the procedural, step-by-step guidance for the safe and compliant disposal of this compound.

  • Waste Identification and Classification:

    • All forms of this compound, including the pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, weighing paper, absorbent from spills), must be treated as hazardous chemical waste.

  • Selection of Waste Container:

    • Use a dedicated, leak-proof container that is chemically compatible with the compound.

    • The container must be clearly and accurately labeled as "Hazardous Waste" and should also include the full chemical name: "this compound" and its CAS number "16352-18-4".

  • Waste Accumulation:

    • Collect all waste materials containing this chemical in the designated container.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Provide the EHS office or contractor with accurate information about the waste contents.

  • Container Decontamination:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.

    • After thorough decontamination, the container can be managed according to institutional guidelines for non-hazardous laboratory waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (Unused Reagent, Contaminated Materials) B Classify as Hazardous Waste A->B C Select Compatible & Labeled Waste Container B->C D Collect Waste in Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Professional Waste Pickup and Transport F->G H Final Disposal at a Licensed Facility G->H

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
Reactant of Route 2
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.